Product packaging for Acetylheliotrine(Cat. No.:CAS No. 26607-98-7)

Acetylheliotrine

Cat. No.: B15197671
CAS No.: 26607-98-7
M. Wt: 355.4 g/mol
InChI Key: TYFHUMUZGWLROC-OTPKUTMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylheliotrine is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO6 B15197671 Acetylheliotrine CAS No. 26607-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26607-98-7

Molecular Formula

C18H29NO6

Molecular Weight

355.4 g/mol

IUPAC Name

[(7S)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate

InChI

InChI=1S/C18H29NO6/c1-11(2)18(22,12(3)23-5)17(21)24-10-14-6-8-19-9-7-15(16(14)19)25-13(4)20/h6,11-12,15-16,22H,7-10H2,1-5H3/t12?,15-,16?,18?/m0/s1

InChI Key

TYFHUMUZGWLROC-OTPKUTMYSA-N

Isomeric SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1[C@H](CC2)OC(=O)C)O

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

Acetylheliotrine Biosynthesis in Heliotropium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites found in numerous plant species, including those of the genus Heliotropium. These compounds are of significant interest due to their potential toxicity and diverse biological activities. Acetylheliotrine, a monoester pyrrolizidine alkaloid, is a characteristic constituent of several Heliotropium species. Understanding its biosynthetic pathway is crucial for applications in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including the key enzymatic steps, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into two main branches: the formation of the necine base, heliotridine, and the synthesis of the necic acid, heliotric acid. These two moieties are subsequently esterified to form heliotrine, which is then acetylated to yield this compound. While significant progress has been made in elucidating the early stages of the pathway, the enzymatic details of the final esterification and acetylation steps remain to be fully characterized.

Biosynthesis of the Necine Base: Heliotridine

The biosynthesis of the pyrrolizidine core structure begins with the amino acids L-arginine or L-ornithine. In plants, L-ornithine is typically converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine in a reaction catalyzed by homospermidine synthase (HSS) , the first committed enzyme in the PA biosynthetic pathway.

Homospermidine is then oxidized by a copper-dependent diamine oxidase, likely a homospermidine oxidase (HSO) , to form a dialdehyde intermediate. This intermediate undergoes spontaneous intramolecular cyclization via a Mannich-type reaction to form the pyrrolizidine ring system. Subsequent enzymatic reduction and hydroxylation events, which are not yet fully characterized, lead to the formation of the necine base, retronecine. Heliotridine is a stereoisomer of retronecine.

Biosynthesis of the Necic Acid: Heliotric Acid

The necic acid moiety of heliotrine, heliotric acid, is derived from the branched-chain amino acid L-valine. Recent research in Heliotropium indicum has identified a key enzyme in the formation of C7-necic acids, a class to which heliotric acid belongs. A duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit , named C7-hydroxyacid synthase (C7HAS) , has been shown to be the first specific enzyme in this pathway. This enzyme catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate, forming the direct precursor of C7-necic acids.[1][2] Subsequent enzymatic modifications, which are still under investigation, convert this precursor into heliotric acid.

Esterification and Acetylation

The final steps in the biosynthesis of this compound involve the esterification of the necine base, heliotridine, with heliotric acid to form heliotrine. The specific enzyme catalyzing this esterification has not yet been identified but is presumed to be a type of transferase. Following the formation of heliotrine, a final acetylation step at one of the hydroxyl groups of the heliotric acid moiety yields this compound. The enzyme responsible for this acetylation, likely an O-acetyltransferase , also remains to be characterized.

Key Enzymes in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, two key enzymes have been identified and characterized:

  • Homospermidine Synthase (HSS): This enzyme catalyzes the first committed step in the biosynthesis of the necine base. It facilitates the NAD+-dependent transfer of an aminobutyl group from putrescine to a second putrescine molecule to form homospermidine.

  • C7-Hydroxyacid Synthase (C7HAS): A specialized acetohydroxyacid synthase, C7HAS initiates the biosynthesis of the C7-necic acid moiety. It catalyzes the condensation of an activated acetaldehyde group from pyruvate with 2-oxoisovalerate.[1][2]

Quantitative Data on Pyrrolizidine Alkaloid Content in Heliotropium Species

The concentration of this compound and other related pyrrolizidine alkaloids can vary significantly between different Heliotropium species and even between different organs of the same plant. The following tables summarize quantitative data from various studies.

Table 1: Pyrrolizidine Alkaloid Content in Various Heliotropium Species

SpeciesPlant PartMajor Pyrrolizidine AlkaloidsTotal PA Content (% of dry weight)Reference
Heliotropium europaeumAerial PartsHeliotrine, Lasiocarpine, Europine0.5 - 5[3][4]
Heliotropium rotundifoliumAerial PartsEuropine-N-oxide, Heliotrine-N-oxide0.5 - 5[3][4]
Heliotropium suaveolensAerial PartsEuropine-N-oxide, Heliotrine-N-oxide0.5 - 5[3][4]
Heliotropium indicumWhole PlantIndicine, Acetylindicine-
Heliotropium dasycarpumAerial PartsHeliotrine-type alkaloids-[5]

Table 2: Relative Abundance of Major Pyrrolizidine Alkaloids in Different Tissues of Heliotropium Species

SpeciesTissueHeliotrine-type PAs (%)Lasiocarpine-type PAs (%)Supinine-type PAs (%)Reference
H. europaeumRoot72 - 898.7 - 30< 4[3]
Stem72 - 898.7 - 30< 4[3]
Leaf72 - 898.7 - 30< 4[3]
Flower72 - 898.7 - 30< 4[3]
H. rotundifoliumRoot> 90< 5< 4[3]
Stem> 90< 5< 4[3]
Leaf> 90< 5< 4[3]
Flower> 90< 5< 4[3]
H. suaveolensRoot72 - 898.7 - 30< 4[3]
Stem72 - 898.7 - 30< 4[3]
Leaf72 - 898.7 - 30< 4[3]
Flower72 - 898.7 - 30< 4[3]

Experimental Protocols

The analysis of this compound and other pyrrolizidine alkaloids in Heliotropium species typically involves extraction, purification, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on methods described in the literature.[6]

Materials:

  • Dried and powdered plant material

  • Extraction solution: 0.05 M H₂SO₄ in water

  • Neutralization solution: 2.5% ammonia in water

  • Methanol

  • Centrifuge

  • Ultrasonic bath

  • Folded filter paper

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

Procedure:

  • Weigh 2.0 g ± 0.1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of the extraction solution to the sample, ensuring the material is completely wetted.

  • Extract in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the sample for 10 minutes at approximately 3800 x g.

  • Transfer the supernatant to a clean test tube.

  • Repeat the extraction (steps 2-4) on the pellet with another 20 mL of extraction solution.

  • Combine the supernatants.

  • Neutralize the combined extracts to pH 7 with the neutralization solution, checking the pH with indicator strips.

  • Filter the neutralized extract through a folded filter.

  • Proceed with Solid-Phase Extraction for sample cleanup.

Solid-Phase Extraction (SPE) Cleanup

Procedure:

  • Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

  • Load 10 mL of the filtered, neutralized extract onto the cartridge.

  • Wash the cartridge with 2 x 5 mL of water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs with 2 x 5 mL of methanol.

  • Dry the eluate under a stream of nitrogen at 50 °C.

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the target analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, heliotrine, and other target PAs, as well as internal standards, should be optimized. For heliotrine (precursor ion m/z 314.2), characteristic product ions would be monitored.

Quantification:

  • Quantification is typically performed using an internal standard method with a calibration curve prepared from certified reference materials.

Visualizations

This compound Biosynthesis Pathway cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Pyrrolizidine_Ring Pyrrolizidine Ring System Homospermidine->Pyrrolizidine_Ring Homospermidine Oxidase (HSO) + Cyclization Heliotridine Heliotridine Pyrrolizidine_Ring->Heliotridine Reduction & Hydroxylation (Uncharacterized enzymes) Heliotrine Heliotrine Heliotridine->Heliotrine Esterification (Uncharacterized enzyme) L-Valine L-Valine 2-Oxoisovalerate 2-Oxoisovalerate L-Valine->2-Oxoisovalerate C7_Pronecic_Acid C7-Pronecic Acid 2-Oxoisovalerate->C7_Pronecic_Acid C7-Hydroxyacid Synthase (C7HAS) Pyruvate Pyruvate Pyruvate->C7_Pronecic_Acid C7-Hydroxyacid Synthase (C7HAS) Heliotric_Acid Heliotric Acid C7_Pronecic_Acid->Heliotric_Acid Further modifications (Uncharacterized enzymes) Heliotric_Acid->Heliotrine This compound This compound Heliotrine->this compound Acetylation (Uncharacterized O-acetyltransferase) Experimental Workflow for PA Analysis Plant_Material Dried, Powdered Heliotropium Sample Extraction Acidic Aqueous Extraction (Ultrasonication) Plant_Material->Extraction Neutralization Neutralization to pH 7 Extraction->Neutralization Filtration Filtration Neutralization->Filtration SPE Solid-Phase Extraction (Cleanup) Filtration->SPE LCMS LC-MS/MS Analysis (Quantification) SPE->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

References

Unveiling Acetylheliotrine: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, represents a molecule of significant interest due to its potential biological activity and its presence in various plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of this compound and its related acetylated pyrrolizidine alkaloids. While the term "this compound" itself is not commonly used in scientific literature, it aptly describes acetylated derivatives of heliotrine and other related PAs, such as 7-angelylheliotrine, which have been identified in several plant species.

Pyrrolizidine alkaloids are known for their complex chemical structures and diverse biological effects, ranging from hepatotoxicity to potential anti-tumor activity. A thorough understanding of their natural occurrence, isolation, and characterization is crucial for researchers in fields such as pharmacognosy, toxicology, and drug discovery. This document outlines the key findings on the natural sources of these compounds, provides detailed experimental protocols for their extraction and analysis, and presents quantitative data in a structured format.

Discovery and Natural Occurrence

The discovery of acetylated pyrrolizidine alkaloids is intrinsically linked to the broader investigation of the chemical constituents of plants from the Boraginaceae family, particularly the genus Heliotropium. These plants have a long history of use in traditional medicine, which has spurred scientific inquiry into their chemical composition.

Natural Sources:

The primary natural sources of acetylated heliotrine derivatives are plants of the genus Heliotropium. Specifically, Heliotropium europaeum and Heliotropium indicum have been identified as prominent producers of these compounds.

  • Heliotropium europaeum : Studies have shown that the seeds of Heliotropium europaeum contain a significant amount of pyrrolizidine alkaloids, with the total alkaloid content being approximately 0.28% of the seed's dry weight.[1] A substantial portion of these alkaloids, around 92.86%, exists in the form of N-oxides.[1] Among the various PAs identified in this species is 7-angelylheliotrine , an acetylated derivative of heliotrine.[1]

  • Heliotropium indicum : This species is another well-documented source of pyrrolizidine alkaloids. While specific quantitative data for acetylated derivatives in this plant is less readily available, its known production of a wide array of PAs makes it a significant subject of study for these compounds.

The presence of these alkaloids in plants is a defense mechanism against herbivores. Their concentration and composition can vary depending on the plant's geographic location, stage of development, and environmental conditions.

Quantitative Data

The following table summarizes the quantitative data available on the pyrrolizidine alkaloid content in the primary natural source, Heliotropium europaeum.

Plant SpeciesPlant PartTotal Pyrrolizidine Alkaloid Content (% of dry weight)Percentage of Alkaloids as N-oxidesIdentified Acetylated AlkaloidsReference
Heliotropium europaeumSeeds0.28%92.86%7-angelylheliotrine[1]

Note: The specific percentage of 7-angelylheliotrine within the total alkaloid content is not specified in the cited literature.

Experimental Protocols

The isolation and characterization of acetylated pyrrolizidine alkaloids from their natural sources require a multi-step process involving extraction, purification, and spectroscopic analysis.

1. Extraction of Pyrrolizidine Alkaloids from Heliotropium Seeds:

  • Sample Preparation: The seeds of the plant material are dried and finely ground to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄). The acidic conditions protonate the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase. The extraction is typically performed using sonication or maceration for a specified period.

  • Filtration: The mixture is then centrifuged, and the supernatant containing the alkaloids is collected. This process is repeated multiple times to ensure complete extraction.

  • Reduction of N-oxides (Optional but recommended for total alkaloid analysis): To analyze the total alkaloid content (both free bases and N-oxides), the N-oxides in the extract are reduced to their corresponding tertiary amine free bases. This is commonly achieved by adding zinc dust to the acidic extract and stirring for several hours.

  • Basification and Liquid-Liquid Extraction: The acidic extract (or the reduced extract) is made alkaline (pH ~9-10) with a base such as ammonia or sodium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using an immiscible organic solvent like dichloromethane or chloroform through liquid-liquid extraction. The organic layers are combined.

  • Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate to remove any residual water and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

2. Purification of this compound Derivatives:

  • Solid-Phase Extraction (SPE): The crude extract can be further purified using SPE. A strong cation exchange (SCX) cartridge is often employed. The crude extract is dissolved in a suitable solvent and loaded onto the conditioned cartridge. The alkaloids bind to the stationary phase. The cartridge is washed with a non-polar solvent to remove impurities, and the alkaloids are then eluted with a more polar or basic solvent (e.g., methanol containing ammonia).

  • Chromatographic Techniques: For the isolation of individual alkaloids like 7-angelylheliotrine, chromatographic methods such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are utilized.

3. Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable PAs. The crude or purified extract is injected into the GC, where the compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of non-volatile and thermally labile PAs, including their N-oxides. The extract is separated by HPLC, and the eluent is introduced into a tandem mass spectrometer. This technique provides high sensitivity and selectivity for the detection and quantification of specific alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of a novel or isolated compound, ¹H-NMR and ¹³C-NMR spectroscopy are indispensable. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of acetylated pyrrolizidine alkaloids from plant material.

experimental_workflow cluster_total_alkaloid For Total Alkaloid Analysis plant_material Dried & Ground Plant Material (e.g., Heliotropium seeds) extraction Acidic Aqueous Extraction (e.g., 0.5 M H₂SO₄) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Aqueous Supernatant (contains PAs and PA N-oxides) centrifugation->supernatant reduction Reduction of N-oxides (with Zn dust) supernatant->reduction Optional basification Basification (pH 9-10) supernatant->basification For Free Base Analysis reduction->basification l_l_extraction Liquid-Liquid Extraction (with Dichloromethane) basification->l_l_extraction organic_phase Organic Phase l_l_extraction->organic_phase drying_concentration Drying & Concentration organic_phase->drying_concentration crude_extract Crude Alkaloid Extract drying_concentration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified Alkaloid Extract spe->purified_extract analysis Analysis purified_extract->analysis gc_ms GC-MS analysis->gc_ms lc_ms LC-MS/MS analysis->lc_ms nmr NMR analysis->nmr biosynthesis_pathway ornithine L-Ornithine necine_base Necine Base (e.g., Heliotridine) ornithine->necine_base Multiple Steps pa Pyrrolizidine Alkaloid (e.g., Heliotrine) necine_base->pa necic_acid Necic Acid (e.g., Angelic Acid) necic_acid->pa acetyl_pa Acetylated Pyrrolizidine Alkaloid (e.g., 7-Angelylheliotrine) pa->acetyl_pa acetyltransferase Acetyltransferase acetyltransferase->acetyl_pa

References

Acetylheliotrine: An In-depth Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylheliotrine, a member of the heliotridine-type pyrrolizidine alkaloids (PAs), is a naturally occurring hepatotoxin found in various plant species. Its toxicity is not inherent but arises from metabolic activation, primarily in the liver. This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's biological effects, with a focus on its metabolic activation, covalent binding to cellular macromolecules, and the subsequent induction of cellular damage and apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Core Mechanism of Action: Metabolic Activation and Adduct Formation

The toxicity of this compound is a classic example of "lethal synthesis," where the parent compound is metabolized to a more toxic intermediate. This process is central to its mechanism of action and can be broken down into two key stages:

2.1 Metabolic Activation by Cytochrome P450 Enzymes

This compound is bioactivated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases predominantly located in the liver.[1][2][3][4] The primary metabolic transformation is the dehydrogenation of the necine base at the C1 and C2 positions, leading to the formation of a highly reactive pyrrolic ester, dehydropyrrolizidine alkaloid (DHPA).[2] While multiple CYP isoforms can metabolize PAs, CYP3A4 is a major contributor to the bioactivation of many of these compounds.[1][3]

Diagram: Metabolic Activation of this compound

Metabolic Activation of this compound cluster_targets Cellular Targets This compound This compound (Inactive Pro-toxin) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4 in Liver) This compound->CYP450 Metabolism Detoxification Detoxification (e.g., N-oxidation) This compound->Detoxification Alternative Pathway DHPA Dehydrothis compound (Reactive Pyrrolic Ester) CYP450->DHPA Dehydrogenation Cellular_Targets DNA, Proteins, etc. DHPA->Cellular_Targets Electrophilic Attack Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation of this compound by CYP450 enzymes.

2.2 Covalent Adduct Formation

The electrophilic nature of the dehydrothis compound metabolite drives its covalent binding to nucleophilic centers in cellular macromolecules, such as DNA and proteins.[5][6][7] This process, known as adduct formation, is the molecular initiating event for this compound's toxicity.

  • DNA Adducts: The formation of DNA adducts can lead to mutations, DNA cross-linking, and chromosomal aberrations, contributing to the genotoxicity and carcinogenicity of this compound.[5][7]

  • Protein Adducts: Covalent binding to proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling, and cytoskeletal damage.

Cellular and Molecular Consequences of this compound Exposure

The formation of macromolecular adducts triggers a cascade of downstream events, culminating in cellular dysfunction and death.

3.1 Hepatotoxicity and Sinusoidal Obstruction Syndrome (HSOS)

The liver is the primary target organ for this compound toxicity due to its high concentration of CYP enzymes. The damage to sinusoidal endothelial cells and hepatocytes can lead to a condition known as hepatic sinusoidal obstruction syndrome (HSOS), also referred to as veno-occlusive disease.[8][9][10][11]

3.2 Glutathione Depletion and Oxidative Stress

The reactive dehydrothis compound can be detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[12][13][14][15] However, high levels of the reactive metabolite can deplete GSH stores, leading to an imbalance in the cellular redox state and increased oxidative stress. This exacerbates cellular damage through lipid peroxidation and oxidation of proteins and DNA.

3.3 Induction of Apoptosis via the Intrinsic Pathway

This compound and its metabolites are potent inducers of apoptosis, or programmed cell death.[16][17][18][19][20][21] The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Key events in this pathway include:

  • Loss of Mitochondrial Membrane Potential: Damage to the mitochondria leads to the dissipation of the mitochondrial membrane potential.[22][23]

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase-9 Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.[24][25]

  • Caspase-3 Activation and Execution of Apoptosis: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.[16][26]

Diagram: this compound-Induced Apoptosis Signaling Pathway

Acetylheliotrine_Apoptosis_Pathway This compound This compound Metabolite (Dehydrothis compound) Mitochondrion Mitochondrion This compound->Mitochondrion Induces Damage Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Loss of Membrane Potential Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide illustrative data based on studies of closely related pyrrolizidine alkaloids. This data should be considered representative of the expected toxicological profile of this compound.

Table 1: Illustrative In Vitro Cytotoxicity of a Pyrrolizidine Alkaloid in HepG2 Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
1085 ± 6.1
5062 ± 4.8
10041 ± 5.5
20023 ± 3.9
IC50 (µM) ~85

This data is illustrative and based on typical results for toxic pyrrolizidine alkaloids in a standard MTT or CCK-8 assay after 24-48 hours of exposure.[14]

Table 2: Illustrative Kinetic Parameters for the Metabolism of a Pyrrolizidine Alkaloid by Human Liver Microsomes

CYP IsoformKm (µM)Vmax (pmol/min/mg protein)
CYP3A425150
CYP2B68065
CYP2C915030

This data is illustrative and represents typical Michaelis-Menten kinetics for the metabolism of a pyrrolizidine alkaloid.[12][27][28][29][30]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

5.1 In Vitro Hepatotoxicity Assessment

Diagram: Experimental Workflow for In Vitro Hepatotoxicity

Hepatotoxicity_Workflow start Start culture_cells Culture HepG2 Cells start->culture_cells treat_cells Treat with this compound (Dose-Response) culture_cells->treat_cells incubate Incubate (24-48h) treat_cells->incubate assays Perform Assays incubate->assays viability Cell Viability (MTT/CCK-8) assays->viability enzyme_leakage Enzyme Leakage (ALT/AST) assays->enzyme_leakage end End viability->end enzyme_leakage->end

Caption: Workflow for assessing in vitro hepatotoxicity.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the this compound solutions. Include a vehicle control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

5.2 Analysis of DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for the detection of DNA adducts.[27][28][31][32][33]

Protocol: ³²P-Postlabeling Assay

  • DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify by scintillation counting or phosphorimaging.

5.3 Measurement of Mitochondrial Membrane Potential

The JC-1 assay is a common method to assess changes in mitochondrial membrane potential.

Protocol: JC-1 Assay

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.

    • Healthy cells (high mitochondrial membrane potential): JC-1 forms aggregates that emit red fluorescence (~590 nm).

    • Apoptotic cells (low mitochondrial membrane potential): JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

5.4 Caspase-3/9 Activity Assay

Caspase activity can be measured using commercially available colorimetric or fluorometric assay kits.

Protocol: Colorimetric Caspase-3 Activity Assay

  • Cell Lysis: Lyse the treated and control cells to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: Incubate the cell lysate with a caspase-3 specific substrate conjugated to a chromophore (e.g., DEVD-pNA).

  • Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at 405 nm over time.

  • Data Analysis: Calculate the caspase-3 activity based on the rate of color change and normalize to the protein concentration. A similar protocol can be followed for caspase-9 using a specific substrate (e.g., LEHD-pNA).[34]

5.5 Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of small molecules in complex biological matrices.[29][30][35][36][37]

Protocol: General LC-MS/MS Workflow

  • Sample Preparation:

    • Matrix: Plasma, urine, or cell lysates.

    • Extraction: Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites.

    • Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) prior to extraction.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard for high selectivity and sensitivity.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve by analyzing standards of known concentrations of this compound.

    • Data Analysis: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The mechanism of action of this compound in biological systems is a multi-step process initiated by metabolic activation in the liver. The resulting reactive pyrrolic esters form covalent adducts with DNA and proteins, leading to cellular dysfunction, genotoxicity, and the induction of apoptosis via the intrinsic mitochondrial pathway. Understanding these intricate molecular events is crucial for risk assessment, the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning, and for guiding the development of safer pharmaceuticals. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicology of this compound and related compounds.

References

Toxicological Profile of Acetylheliotrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species worldwide. PAs are known for their potential toxicity, primarily targeting the liver. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing its mechanism of action, metabolic activation, genotoxicity, and organ-specific toxicity. The information is presented to be a valuable resource for researchers and professionals involved in drug development and safety assessment.

Acute Toxicity

The acute toxicity of this compound has been evaluated in animal studies. The median lethal dose (LD50) provides a standardized measure of acute toxicity.

Parameter Value Species Route of Administration Reference
Acute Dermal LD50> 2000 mg/kgRatDermal[1]
Acute Oral LD502000 - 5000 mg/kgRatOral[2]

Note: While these values provide an indication of the acute toxicity, the specific substance in the cited studies was not explicitly identified as this compound. However, they represent relevant data for a closely related substance.[1][2]

Mechanism of Toxicity and Metabolic Activation

The toxicity of this compound, like other hepatotoxic PAs, is not inherent to the parent molecule but results from its metabolic activation in the liver. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP3A4 and CYP2B6.

The metabolic activation pathway can be summarized as follows:

  • Dehydrogenation: this compound undergoes dehydrogenation by CYP enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Adduct Formation: These electrophilic metabolites can then readily react with cellular nucleophiles, such as DNA and proteins, to form covalent adducts.

The formation of these adducts is a critical initiating event in the cascade of cellular damage that leads to toxicity.

cluster_0 Metabolic Activation in Hepatocytes cluster_1 Cellular Damage This compound This compound ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) This compound->ReactiveMetabolites Dehydrogenation DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2B6) Hepatotoxicity Hepatotoxicity (Veno-occlusive disease, etc.) DNA_Adducts->Hepatotoxicity Protein_Adducts->Hepatotoxicity

Metabolic activation and adduct formation of this compound.

Genotoxicity

The formation of DNA adducts by the reactive metabolites of this compound is a primary mechanism of its genotoxicity. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. The genotoxic potential of PAs is a significant concern, as it can contribute to the initiation of carcinogenesis.

Organ-Specific Toxicity

The primary target organ for this compound toxicity is the liver . The high concentration of CYP enzymes in hepatocytes makes this organ particularly susceptible to the metabolic activation of PAs. The resulting cellular damage can manifest as a range of liver injuries, with hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), being a characteristic feature of PA poisoning.

Signaling Pathways Involved in Toxicity

The cellular damage induced by this compound can trigger various signaling pathways, contributing to the overall toxic response. While specific data for this compound is limited, studies on other genotoxic agents suggest the involvement of key pathways like p53 and Mitogen-Activated Protein Kinase (MAPK) signaling.

p53 Signaling Pathway

The p53 pathway is a critical cellular stress response pathway that is activated by DNA damage. Upon activation, p53 can induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe.

cluster_0 p53 Activation Pathway DNA_Damage DNA Damage (from this compound metabolites) p53_activation p53 Activation DNA_Damage->p53_activation CellCycleArrest Cell Cycle Arrest (G1/S checkpoint) p53_activation->CellCycleArrest Apoptosis Apoptosis p53_activation->Apoptosis

Generalized p53 signaling pathway activated by DNA damage.
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cellular responses to a variety of external and internal stimuli, including cellular stress. The MAPK pathway can regulate processes such as cell proliferation, differentiation, and apoptosis.

cluster_0 MAPK Signaling Cascade Cellular_Stress Cellular Stress (e.g., from protein adducts) MAPKKK MAPKKK Cellular_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) MAPK->Cellular_Response

Generalized MAPK signaling cascade in response to cellular stress.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a general method for assessing the cytotoxicity of a compound on a cell line such as HepG2 (a human liver cancer cell line).[3]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently wash the cells and fix them by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

cluster_0 SRB Cytotoxicity Assay Workflow A Seed HepG2 Cells B Treat with this compound A->B C Incubate B->C D Fix Cells with TCA C->D E Stain with SRB D->E F Wash and Solubilize Dye E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Determination of DNA Adducts (General Protocol)

This protocol outlines a general approach for the detection and quantification of DNA adducts using techniques like ³²P-postlabeling or liquid chromatography-mass spectrometry (LC-MS).[4]

Objective: To detect and quantify the formation of this compound-DNA adducts in vitro or in vivo.

Materials:

  • DNA sample (from treated cells or tissues)

  • Enzymes for DNA digestion (e.g., micrococcal nuclease, spleen phosphodiesterase)

  • [γ-³²P]ATP (for ³²P-postlabeling)

  • T4 polynucleotide kinase (for ³²P-postlabeling)

  • Thin-layer chromatography (TLC) plates or HPLC system

  • Mass spectrometer (for LC-MS)

Procedure (³²P-Postlabeling):

  • DNA Digestion: Digest the DNA sample to individual nucleotides using a cocktail of enzymes.

  • Adduct Enrichment (Optional): Enrich the adducted nucleotides from the normal nucleotides.

  • Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional TLC or HPLC.

  • Detection and Quantification: Detect the radioactive adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.

Procedure (LC-MS):

  • DNA Digestion: Digest the DNA sample to nucleosides.

  • Chromatographic Separation: Separate the adducted nucleosides from the normal nucleosides using HPLC.

  • Mass Spectrometric Detection: Detect and quantify the adducts using a mass spectrometer, which provides information on the mass-to-charge ratio of the adducts, allowing for their identification and quantification.[5]

cluster_0 DNA Adduct Analysis Workflow cluster_1 ³²P-Postlabeling cluster_2 LC-MS A Isolate DNA B Enzymatic Digestion A->B C Label with ³²P B->C F HPLC Separation B->F D TLC/HPLC Separation C->D E Autoradiography & Quantification D->E G MS Detection & Quantification F->G

General workflows for DNA adduct analysis.

Conclusion

This compound is a hepatotoxic pyrrolizidine alkaloid that requires metabolic activation to exert its toxic effects. The formation of reactive pyrrolic metabolites leads to the generation of DNA and protein adducts, primarily in the liver, which can result in genotoxicity and organ damage. Understanding the toxicological profile of this compound is crucial for assessing the risks associated with exposure and for guiding the development of safer pharmaceuticals and consumer products. Further research is needed to obtain more specific quantitative toxicity data for this compound and to further elucidate the detailed molecular mechanisms and signaling pathways involved in its toxicity.

References

An In-depth Technical Guide on the Pharmacological Properties of Acetylheliotrine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific pharmacological and toxicological data for Acetylheliotrine are scarce in publicly available scientific literature. Therefore, this guide extrapolates the likely properties of this compound based on the well-documented characteristics of its parent compound, heliotrine, and the broader class of hepatotoxic pyrrolizidine alkaloids (PAs). All information should be interpreted with this context in mind.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species, most notably within the Boraginaceae, Asteraceae, and Fabaceae families. PAs are recognized for their significant toxicity, primarily targeting the liver, and are also investigated for a range of pharmacological activities. Structurally, PAs are esters of a necine base, which is a bicyclic amino alcohol. The toxicity and biological activity of PAs are intrinsically linked to their chemical structure, particularly the presence of an unsaturated necine base, which is a feature of the heliotridine-type PAs like heliotrine and, by extension, this compound.

This technical guide provides a comprehensive overview of the known and anticipated pharmacological properties of this compound, drawing from research on closely related alkaloids and the general toxicological profile of this compound class. It is intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics: The Mechanism of Action

The primary mechanism of action for hepatotoxic PAs, which is expected to include this compound, involves metabolic activation within the liver. This bioactivation is a critical step that converts the relatively inert parent alkaloid into highly reactive pyrrolic metabolites.

Metabolic Activation Pathway:

PAs are metabolized by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP3A5, to form dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters.[1] These intermediates are powerful electrophiles and alkylating agents. The DHPAs can then undergo further reactions:

  • Detoxification: They can be conjugated with glutathione (GSH), a cellular antioxidant, and subsequently eliminated from the body.[2]

  • Hydrolysis: DHPAs can be hydrolyzed to form dehydronecines, which are also toxic but generally less reactive.[2]

  • Adduct Formation: The highly reactive DHPAs can form covalent bonds (adducts) with cellular nucleophiles, including proteins and DNA.[3][4][5]

The formation of DNA adducts is considered a key event in the genotoxicity and carcinogenicity of PAs.[3][4][5] These adducts can lead to mutations and initiate liver tumor formation.[3][4]

metabolic_activation_of_pyrrolizidine_alkaloids PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Hepatic CYP450 (e.g., CYP3A4, CYP3A5) PA->CYP450 Oxidation DHPA Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) CYP450->DHPA Detox Detoxification (GSH Conjugation) DHPA->Detox Cellular Nucleophiles (GSH) Hydrolysis Hydrolysis DHPA->Hydrolysis Adducts DNA and Protein Adducts DHPA->Adducts Cellular Macromolecules Dehydronecine Dehydronecine (Toxic Metabolite) Hydrolysis->Dehydronecine Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.

Pharmacological Activities of Related Alkaloids

While specific data for this compound is lacking, studies on related PAs from Heliotropium species have revealed some biological activities:

  • Ganglion Blocking Activity: Heliotrine, the parent compound of this compound, has been shown to possess ganglion blocking activity.

  • Anti-inflammatory Effects: Certain PAs have demonstrated anti-inflammatory properties. For instance, crotalaburnine was found to be effective against increased vascular permeability and edema in rats.[6]

  • Cytotoxic and Antitumor Activity: Some PAs and their N-oxides are known to have cytotoxic and potential antitumor effects, which is likely linked to their ability to inhibit DNA and protein synthesis.[5] Heliotrine has been observed to inhibit the synthesis of nucleic acids and proteins in human liver cells in culture.[5]

Toxicological Profile

The toxicity of this compound is predicted to be consistent with that of other hepatotoxic PAs.

Hepatotoxicity: The primary target organ for PA toxicity is the liver. Acute poisoning can lead to hemorrhagic necrosis.[7] Chronic exposure to low doses can result in veno-occlusive disease (VOD), characterized by the blockage of hepatic venules, leading to liver fibrosis, cirrhosis, and failure.[2]

Genotoxicity and Carcinogenicity: As a result of their ability to form DNA adducts, many PAs are genotoxic and have been shown to induce tumors in experimental animals, primarily in the liver.[2]

Other Organ Systems: While the liver is the main target, toxic effects on other organs, such as the lungs and kidneys, have also been reported for some PAs.[2]

Quantitative Toxicological Data for Related Pyrrolizidine Alkaloids

CompoundTest OrganismRoute of AdministrationLD50Reference
HeliotrineRat (male)Intraperitoneal296 mg/kg[8]
HeliotrineRat (female)Intraperitoneal478 mg/kg[8]
CompoundAssayIC50Reference
HeliotrineCell Viability52.4 µM[6]
Heliotrine N-oxideCell Viability85.1 µM[6]
EuropineCell Viability7.9 µM[6]

Pharmacokinetics

Specific pharmacokinetic parameters for this compound are not available. The following information is based on general knowledge of PAs and data from related compounds like lasiocarpine and heliotrine.

  • Absorption: PAs are generally absorbed from the gastrointestinal tract.

  • Distribution: Following absorption, PAs are distributed to various tissues, with the highest concentration typically found in the liver, where they undergo metabolic activation.

  • Metabolism: As previously described, the liver is the primary site of metabolism for PAs, leading to the formation of toxic pyrrolic metabolites.

  • Excretion: PAs and their metabolites are excreted primarily in the urine.

A comparative pharmacokinetic study of lasiocarpine and heliotrine in rats has been conducted, which could provide insights into the likely pharmacokinetic profile of this compound.[9]

Experimental Protocols

The study of this compound would involve standard methodologies for the extraction, isolation, and analysis of pyrrolizidine alkaloids from plant material.

Extraction and Purification of Pyrrolizidine Alkaloids

A common method for extracting PAs from plant material involves the following steps:

  • Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely ground.

  • Extraction: The powdered material is extracted with an acidified aqueous-organic solvent, such as 0.05 M sulfuric acid in 50% methanol.[10][11] The acidic conditions protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

  • Purification: The crude extract is then purified, often using solid-phase extraction (SPE) with a cation-exchange sorbent (e.g., Oasis MCX).[10][11] The alkaloids are retained on the column and then eluted with an ammoniated organic solvent (e.g., 2.5% ammonia in methanol).[10]

  • Analysis: The purified extract is analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[10][11][12]

experimental_workflow_for_pa_analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Dried, Ground Plant Material AcidifiedSolvent Acidified Aqueous/ Organic Solvent Extraction Sonication/ Maceration PlantMaterial->Extraction AcidifiedSolvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation CrudeExtract Crude Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (Cation Exchange) CrudeExtract->SPE Elution Elution with Ammoniated Solvent SPE->Elution PurifiedExtract Purified Extract Elution->PurifiedExtract LCMS LC-MS/MS or GC-MS PurifiedExtract->LCMS Quantification Identification and Quantification LCMS->Quantification

Caption: General experimental workflow for PA isolation and analysis.

In Vitro Toxicity Assessment

The metabolism-mediated toxicity of PAs can be evaluated using in vitro co-incubation assays.[13] This typically involves:

  • Incubating a human hepatocarcinoma cell line (e.g., HepG2/C3A) with the test compound (e.g., this compound).

  • Including a source of metabolic enzymes, such as a rat liver S9 fraction, to facilitate the bioactivation of the PA.

  • Assessing cell viability using methods like the MTT assay, which measures mitochondrial activity.[13]

Conclusion

This compound, as a member of the hepatotoxic pyrrolizidine alkaloid family, is presumed to share the pharmacological and toxicological characteristics of its better-studied relatives, such as heliotrine. Its biological effects are likely driven by metabolic activation in the liver to form reactive pyrrolic species that can damage cellular macromolecules, leading to hepatotoxicity and genotoxicity. While some pharmacological activities like ganglion blocking and anti-inflammatory effects have been noted for related compounds, the primary concern for this class of alkaloids remains their toxicity. Further research is required to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound to accurately assess its potential risks and any therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Acetylheliotrine: A Technical Guide on the Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins with significant hepatotoxic, genotoxic, and carcinogenic potential. Acetylheliotrine, a member of this family, poses a considerable risk to human and animal health through the contamination of foodstuffs and herbal remedies. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, biosynthesis, and toxicological profile. Detailed experimental protocols for key assays and visualizations of metabolic and signaling pathways are included to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds are characterized by a necine base, which is a bicyclic structure formed from two fused five-membered rings with a nitrogen atom at the bridgehead.[1] The toxicity of PAs is largely attributed to those with a 1,2-unsaturated necine base, which can be esterified with one or two necic acids.[1][3]

Heliotrine is a monoester pyrrolizidine alkaloid of the heliotridine-type, and while the term "this compound" is not widely documented, it is understood to refer to an acetylated derivative of heliotrine, such as 7-acetylrinderine, which has been identified in Heliotropium species.[2] For the purposes of this guide, "this compound" will be considered in the context of acetylated heliotrine-type PAs.

Chemical Structure and Biosynthesis

The core structure of this compound is the heliotridine necine base, which is esterified with a necic acid and contains an acetyl group. The general structure of heliotrine, the parent compound, is provided below.

Chemical Properties of Heliotrine [4][5][6]

PropertyValue
CAS Number303-33-3
Molecular FormulaC₁₆H₂₇NO₅
Molecular Weight313.39 g/mol

The biosynthesis of the pyrrolizidine core begins with the condensation of two molecules of putrescine. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is understood to follow the general pathway for heliotridine-type PAs, with a final acetylation step.

Toxicological Profile

The toxicity of PAs is intrinsically linked to their metabolic activation, primarily in the liver.[3][7]

Metabolic Activation and DNA Adduct Formation

Upon ingestion, this compound is transported to the liver, where it undergoes metabolic activation by cytochrome P450 (CYP450) enzymes. This process involves the oxidation of the pyrrolizidine ring to form a highly reactive pyrrolic ester, dehydroheliotridine (DHH).[8] This electrophilic metabolite can then readily react with cellular nucleophiles, including DNA, to form DHP-derived DNA adducts.[8] The formation of these adducts is a critical initiating event in the genotoxicity and carcinogenicity of PAs.[8][9]

Metabolic_Activation This compound This compound (in food/herbs) Ingestion Ingestion This compound->Ingestion Liver Liver (Hepatocytes) Ingestion->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 Metabolism DHH Dehydroheliotridine (DHH) (Reactive Pyrrolic Ester) CYP450->DHH Oxidation DNA Cellular DNA DHH->DNA Covalent Binding Protein Cellular Proteins DHH->Protein Covalent Binding DNA_Adducts DHP-derived DNA Adducts DNA->DNA_Adducts Protein_Adducts Pyrrole-Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Figure 1: Metabolic activation of this compound.

Cytotoxicity and Hepatotoxicity

The formation of pyrrole-protein adducts disrupts cellular function and leads to cytotoxicity.[7] In hepatocytes, this manifests as cellular necrosis, hypertrophy, and cytoplasmic vacuolation.[10] Chronic exposure to low doses of PAs can lead to veno-occlusive disease (VOD), now known as hepatic sinusoidal obstruction syndrome (HSOS), characterized by damage to the sinusoidal endothelial cells of the liver.[11]

Quantitative Toxicity Data

Predicted Acute Toxicity of Related Pyrrolizidine Alkaloids [13]

Pyrrolizidine AlkaloidPredicted LD50 (rat, oral) (mg/kg)Predicted Chronic LOAEL (mg/kg/day)
Heliotrine2220.005
Lasiocarpine720.005
Retronecine3500.005

Signaling Pathways Affected by this compound

This compound and its reactive metabolites can induce cellular damage through the activation of specific signaling pathways, leading to apoptosis and oxidative stress.

Induction of Apoptosis

The formation of DNA adducts and the generation of reactive oxygen species (ROS) can trigger both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway is initiated by mitochondrial stress, leading to the activation of caspase-9, while the extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14][15][16]

Apoptosis_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Activation Mitochondrial Stress\n(ROS, DNA Damage) Mitochondrial Stress (ROS, DNA Damage) Caspase-9 Caspase-9 Mitochondrial Stress\n(ROS, DNA Damage)->Caspase-9 Activation Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Activation This compound Metabolites This compound Metabolites This compound Metabolites->Death Receptors This compound Metabolites->Mitochondrial Stress\n(ROS, DNA Damage) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis Execution

Figure 2: this compound-induced apoptosis signaling.

Oxidative Stress

The metabolism of PAs can lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress.[17] ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity and the induction of apoptosis.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay) in HepG2 Cells

This protocol is adapted from standard MTT assay procedures for assessing cell viability.[19]

Objective: To determine the cytotoxic effect of this compound on human hepatoma HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

DNA Adduct Formation Analysis (³²P-Postlabelling Assay)

This protocol is a generalized procedure for the sensitive detection of DNA adducts.[20]

Objective: To detect and quantify this compound-derived DNA adducts in vitro or in vivo.

Materials:

  • DNA sample (from treated cells or animal tissue)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Digestion: Digest 10 µg of DNA to 3'-mononucleotides with micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by digestion of normal nucleotides to deoxynucleosides with nuclease P1.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the DNA adducts by autoradiography or phosphorimaging and quantify the level of adducts relative to the total amount of DNA.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_DNA_Adduct DNA Adduct Analysis (32P-Postlabelling) A1 Seed HepG2 Cells A2 Treat with this compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 end End A5->end B1 Isolate DNA B2 Enzymatic Digestion B1->B2 B3 Adduct Enrichment B2->B3 B4 32P-Labeling B3->B4 B5 TLC Separation B4->B5 B6 Quantification B5->B6 B6->end start Start start->A1 start->B1

Figure 3: Experimental workflows for toxicity assessment.

Conclusion

This compound, as a representative of acetylated heliotridine-type pyrrolizidine alkaloids, exhibits significant toxic potential primarily through its metabolic activation in the liver. The formation of reactive pyrrolic esters leads to the generation of DNA and protein adducts, inducing cytotoxicity, genotoxicity, and apoptosis. Understanding the mechanisms of this compound toxicity and utilizing robust experimental protocols are crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a foundational resource for researchers to further investigate the toxicological impact of this class of compounds.

References

Biological Activity of Acetylheliotrine from Heliotropium indicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotropium indicum, commonly known as Indian heliotrope, is a plant belonging to the Boraginaceae family, which has a long history of use in traditional medicine across tropical and temperate regions.[1] The plant is a known source of various secondary metabolites, most notably pyrrolizidine alkaloids (PAs).[1][2] These alkaloids are recognized for their potential biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] One such pyrrolizidine alkaloid is Acetylheliotrine, a derivative of heliotrine. While research on Heliotropium indicum has identified a range of compounds and biological effects of its extracts, specific data on the individual activities of this compound are limited. This technical guide aims to consolidate the available information on the biological activity of this compound, drawing parallels with closely related pyrrolizidine alkaloids where necessary, to provide a comprehensive resource for researchers and professionals in drug development. The inherent toxicity of pyrrolizidine alkaloids, particularly their hepatotoxicity, necessitates careful consideration in any therapeutic application.[6][7]

Isolation and Purification of this compound

The isolation of this compound from Heliotropium indicum typically involves a multi-step process of extraction and chromatographic separation. While a specific protocol for this compound is not extensively detailed in the available literature, a general methodology can be inferred from the isolation of other pyrrolizidine alkaloids from the same plant.

Experimental Protocol: General Isolation of Pyrrolizidine Alkaloids
  • Plant Material Collection and Preparation: Fresh aerial parts of Heliotropium indicum are collected and air-dried in the shade to a constant weight. The dried plant material is then pulverized into a coarse powder.[8]

  • Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.[8] Maceration is a frequently used technique, where the plant powder is soaked in the solvent for a specified period (e.g., 72 hours) with occasional agitation. The process is repeated multiple times to ensure exhaustive extraction.

  • Fractionation: The crude methanol extract, which is often rich in alkaloids, is then subjected to further fractionation. This can be achieved by partitioning the extract between an acidic aqueous solution and an organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with a solvent like chloroform or ethyl acetate to recover the alkaloids.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is then purified using various chromatographic techniques.

    • Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative Thin Layer Chromatography (PTLC): Fractions showing similar TLC profiles are pooled and further purified using PTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual alkaloids like this compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Analysis A Heliotropium indicum (Dried, Powdered Plant Material) B Successive Maceration (n-hexane, ethyl acetate, methanol) A->B Solvent Extraction C Crude Methanol Extract B->C D Acid-Base Partitioning C->D E Alkaloid-Rich Fraction D->E F Column Chromatography (Silica Gel) E->F G Preparative TLC F->G H Preparative HPLC G->H I Isolated this compound H->I J Spectroscopic Analysis (NMR, MS, IR) I->J Structure Elucidation

Fig. 1: General workflow for the isolation of this compound.

Biological Activities

Pyrrolizidine alkaloids as a class exhibit a range of biological activities. The activities of this compound are likely to be similar to other PAs, although specific quantitative data is sparse.

Cytotoxicity

Pyrrolizidine alkaloids are known to exhibit cytotoxic effects, which is the basis for the investigation of some PAs as potential anticancer agents.[1] The mechanism of cytotoxicity is often linked to the ability of their metabolic products to alkylate DNA and proteins, leading to cell damage and apoptosis.[7]

Quantitative Data on Cytotoxicity of Related Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineIC50 ValueReference
Indicine-N-OxideVarious Cancer Cell LinesPhase 1 Clinical Trials[1]
Methanolic Extract of H. indicumHeLa200 µg/mL[1]
Ethanolic Extract of H. indicumSKBR3 (Breast Cancer)Significant anti-proliferative activity[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (or the test compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Several pyrrolizidine alkaloids have demonstrated anti-inflammatory properties.[9] This activity is thought to be mediated, in part, through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] Increased levels of acetylcholine can modulate inflammatory responses.[10][11]

Quantitative Data on Anti-inflammatory Activity of Related Pyrrolizidine Alkaloids

Specific data on the anti-inflammatory activity of this compound is not available. The following table presents data for other PAs.

Pyrrolizidine Alkaloid/ExtractAssayResultReference
Madhumidine A, Lindelofidine benzoic acid ester, Minalobine BInhibition of LPS-induced nitric oxide production in RAW264.7 cellsShowed anti-inflammatory activity[9]
Extracts of Heliotropium speciesGeneralPossess anti-inflammatory effects[12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase enzyme, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the acetylcholinesterase enzyme.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined.

Antimicrobial Activity

Pyrrolizidine alkaloids have been reported to possess antimicrobial activity against various bacteria and fungi.[3][13] The proposed mechanism involves the disruption of bacterial cell membranes.[14]

Quantitative Data on Antimicrobial Activity of Related Pyrrolizidine Alkaloids

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented. The table below shows data for other PAs.

Pyrrolizidine Alkaloid/ExtractMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Lasiocarpine, 7-angeloyl heliotrineE. coli, P. chrysogenumSignificant activity[14]
Clazamycin A and BVarious bacteriaBroad range of MIC values[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Putative Signaling Pathways

The exact signaling pathways modulated by this compound are not well-elucidated. However, based on the known activities of related pyrrolizidine alkaloids, some putative pathways can be proposed.

Cholinergic Anti-inflammatory Pathway

The potential anti-inflammatory effect of this compound may be mediated through the cholinergic anti-inflammatory pathway. By inhibiting acetylcholinesterase, this compound could increase the concentration of acetylcholine in the vicinity of immune cells, such as macrophages. Acetylcholine can then bind to α7 nicotinic acetylcholine receptors (α7nAChR) on these cells. This interaction can lead to the inhibition of the NF-κB signaling pathway, which is a key regulator of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation alpha7nAChR α7 Nicotinic Acetylcholine Receptor (on Macrophage) ACh->alpha7nAChR Activation NFkB NF-κB Signaling Pathway alpha7nAChR->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation Promotion

Fig. 2: Putative cholinergic anti-inflammatory pathway of this compound.

Conclusion

This compound, a pyrrolizidine alkaloid from Heliotropium indicum, belongs to a class of compounds with demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. While specific quantitative data and detailed mechanistic studies on this compound are currently limited, the information available for related PAs provides a valuable framework for future research. The potential therapeutic applications of this compound are intriguing; however, the well-documented hepatotoxicity of many pyrrolizidine alkaloids underscores the critical need for thorough toxicological evaluation. Further investigation is warranted to isolate and characterize this compound in larger quantities, perform comprehensive biological activity screening to determine its specific IC50 and MIC values, and elucidate its precise mechanisms of action and signaling pathways. Such studies will be crucial in assessing the true therapeutic potential and safety profile of this natural product for drug development.

References

Potential Therapeutic Applications of Heliotrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Acetylheliotrine" did not yield any results in the scientific literature, suggesting that this compound is not widely known or characterized. This guide will therefore focus on the known therapeutic potential of its parent compound, heliotrine , a naturally occurring pyrrolizidine alkaloid. All data and experimental protocols pertain to heliotrine unless otherwise specified.

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA) found in various plant species, notably those of the Heliotropium genus.[1] While the toxicity of PAs, particularly their hepatotoxicity, is well-documented, a growing body of research indicates that certain PAs, including heliotrine, possess a range of pharmacological activities that may be of therapeutic interest.[2] These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of heliotrine, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Mechanism of Action

The biological effects of heliotrine are multifaceted and depend on the specific therapeutic context.

Anticancer Activity: The anticancer properties of pyrrolizidine alkaloids are generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic metabolites that can alkylate DNA and other cellular macromolecules, leading to cytotoxicity and the inhibition of tumor cell proliferation.[3] Specifically, heliotrine has been shown to inhibit the synthesis of nucleic acids and proteins in liver cells.[1]

Anti-inflammatory Activity: Heliotrine has demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response. The precise mechanism of this inhibition is not fully elucidated but is a focal point of ongoing research.

Antioxidant Activity: The antioxidant effects of heliotrine are likely due to its ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of pathological conditions.

Preclinical Data

The therapeutic potential of heliotrine is supported by a range of preclinical studies, the quantitative results of which are summarized below.

Quantitative Data Summary
Biological ActivityAssayCell Line/ModelKey FindingsReference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC50: 52.4 µM[4]
Antioxidant DPPH Radical Scavenging-IC50: 151.40 µg/ml[4]
Anticancer MTT AssayMCF-7 (Breast Cancer)55% growth inhibition at 100 µg/mL[4]
Pharmacokinetics Intravenous and Oral AdministrationRatsOral Bioavailability: 23.3%[5]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Objective: To determine the inhibitory effect of heliotrine on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Heliotrine

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of heliotrine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of heliotrine.

Materials:

  • Heliotrine

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well plates

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of heliotrine to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of heliotrine on cancer cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM

  • FBS

  • Heliotrine

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of heliotrine for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the concentration that causes 50% inhibition of cell growth (IC50).

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of heliotrine against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Heliotrine

  • 96-well plates

  • Resazurin (or other viability indicator)

Procedure:

  • Prepare a twofold serial dilution of heliotrine in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add a viability indicator such as resazurin and incubate for a further few hours.

  • The MIC is determined as the lowest concentration of heliotrine that prevents visible growth (indicated by a color change).

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.

anticancer_mechanism Heliotrine Heliotrine CYP450 Cytochrome P450 (Liver Metabolism) Heliotrine->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts CellCycleArrest Cell Cycle Arrest DNA_Adducts->CellCycleArrest Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: Proposed mechanism of anticancer activity for heliotrine.

mtt_assay_workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Heliotrine (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate Cell Viability (%) G->H

Caption: Experimental workflow for the MTT cell viability assay.

Safety and Toxicology

It is crucial to acknowledge the inherent toxicity of pyrrolizidine alkaloids. The primary concern is hepatotoxicity, which arises from the same metabolic activation pathway responsible for their anticancer effects. The LD50 of heliotrine in mice has been reported to be 350 mg/kg.[6] The therapeutic application of heliotrine or its derivatives would necessitate a careful balance between efficacy and toxicity. Future research should focus on developing strategies to target the delivery of these compounds to tumor tissues, thereby minimizing systemic exposure and associated side effects.

Conclusion and Future Directions

Heliotrine exhibits promising anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. The available quantitative data provide a solid foundation for further investigation into its therapeutic potential. However, the significant toxicity associated with pyrrolizidine alkaloids remains a major hurdle. Future research should be directed towards:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets of heliotrine in different disease contexts is required.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of heliotrine derivatives may lead to compounds with improved therapeutic indices (i.e., higher efficacy and lower toxicity).

  • Development of Targeted Drug Delivery Systems: Encapsulating heliotrine in nanoparticles or conjugating it to targeting moieties could enhance its delivery to diseased tissues and reduce systemic toxicity.

  • In Vivo Efficacy and Safety Studies: Rigorous in vivo studies in relevant animal models are necessary to validate the preclinical findings and assess the safety profile of heliotrine.

While the direct therapeutic application of heliotrine is currently limited by safety concerns, it serves as a valuable lead compound for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

References

Acetylheliotrine: A Technical Guide to its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine, a member of the pyrrolizidine alkaloid (PA) class, is a naturally occurring secondary metabolite found in various plant species, most notably within the Heliotropium genus of the Boraginaceae family. Like other PAs, this compound is synthesized by plants as a defense mechanism against herbivores. These compounds are of significant interest to researchers due to their potential bioactivity and inherent toxicity. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, physiological role in plants, mechanism of action, and analytical methodologies.

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a complex process that originates from primary metabolism. The core structure, the necine base, is derived from the amino acids arginine and ornithine via the polyamine pathway.

The initial committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by homospermidine synthase (HSS). Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine nucleus. The necine base is subsequently esterified with one or two necic acids, which are derived from branched-chain amino acids such as isoleucine, leucine, and valine. While the general pathway is understood, the specific enzymatic step leading to the acetylation of the necine base, such as in the formation of this compound from heliotrine, is not yet fully elucidated. It is hypothesized to be a final modification step in the biosynthetic pathway.

Pyrrolizidine Alkaloid Biosynthesis Arginine Arginine / Ornithine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine->HSS Homospermidine Homospermidine NecineBase Necine Base (e.g., Retronecine, Heliotridine) Homospermidine->NecineBase Oxidation & Cyclization Esterification Esterification NecineBase->Esterification NecicAcids Necic Acids (from branched-chain amino acids) NecicAcids->Esterification Heliotrine Heliotrine Acetylation Acetylation Heliotrine->Acetylation This compound This compound HSS->Homospermidine Esterification->Heliotrine Acetylation->this compound

Caption: General biosynthetic pathway of pyrrolizidine alkaloids. (Within 100 characters)

Role as a Plant Secondary Metabolite

The primary role of this compound and other PAs in plants is defensive. These compounds act as a deterrent to a wide range of herbivores, from insects to mammals. The bitter taste and toxicity of PAs make the plants unpalatable and potentially harmful if consumed. The production and accumulation of these alkaloids are often induced or increased in response to herbivore damage, highlighting their role in inducible plant defense systems.

Data Presentation: Pyrrolizidine Alkaloid Content in Heliotropium Species

The concentration and composition of PAs, including heliotrine and its acetylated derivatives, can vary significantly between plant species, different parts of the same plant, and developmental stages. The following table summarizes the distribution of major pyrrolizidine alkaloid types in different organs of three native Heliotropium species.

Plant SpeciesPlant OrganSupinine-type (%)Heliotrine-type (%)Lasiocarpine-type (%)Total PAs (% of dry weight)
H. europaeumRoot0.1 ± 0.199.9 ± 0.10.0 ± 0.02.5 ± 0.5
Stem0.2 ± 0.199.8 ± 0.10.0 ± 0.01.0 ± 0.2
Leaf0.3 ± 0.199.7 ± 0.10.0 ± 0.01.8 ± 0.3
Flower0.1 ± 0.099.9 ± 0.00.0 ± 0.03.2 ± 0.6
H. rotundifoliumRoot0.4 ± 0.299.6 ± 0.20.0 ± 0.00.8 ± 0.1
Stem0.5 ± 0.199.5 ± 0.10.0 ± 0.00.5 ± 0.1
Leaf0.6 ± 0.199.4 ± 0.10.0 ± 0.00.9 ± 0.2
Flower0.2 ± 0.199.8 ± 0.10.0 ± 0.01.5 ± 0.3
H. suaveolensRoot0.3 ± 0.199.7 ± 0.10.0 ± 0.01.2 ± 0.2
Stem0.4 ± 0.199.6 ± 0.10.0 ± 0.00.7 ± 0.1
Leaf0.5 ± 0.199.5 ± 0.10.0 ± 0.01.1 ± 0.2
Flower0.2 ± 0.199.8 ± 0.10.0 ± 0.02.1 ± 0.4

Data adapted from a comparative risk assessment of three native Heliotropium species.

Mechanism of Action and Toxicity

The bioactivity of this compound and other toxic PAs is multifaceted, with two primary mechanisms of action: acetylcholinesterase inhibition and, more significantly, hepatotoxicity following metabolic activation.

Acetylcholinesterase Inhibition

Some pyrrolizidine alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can lead to a range of neurological effects in insects and other herbivores, contributing to the defensive properties of these alkaloids. However, the hepatotoxicity of PAs is generally considered the more significant mechanism of toxicity in mammals.

Hepatic Metabolism and Toxicity

The primary mechanism of toxicity for this compound in vertebrates is through metabolic activation in the liver. Cytochrome P450 enzymes metabolize the unsaturated necine base of the PA to a highly reactive pyrrolic ester. This electrophilic metabolite can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, apoptosis, and necrosis. This hepatotoxicity can manifest as veno-occlusive disease, liver cirrhosis, and cancer.

Mechanism_of_PA_Toxicity PA Pyrrolizidine Alkaloid (e.g., this compound) Liver Liver PA->Liver CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolism ReactiveMetabolite Reactive Pyrrolic Ester CYP450->ReactiveMetabolite Alkylation Alkylation ReactiveMetabolite->Alkylation Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Alkylation CellDamage Cellular Damage Alkylation->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis Hepatotoxicity Hepatotoxicity (Veno-occlusive disease, Cirrhosis, Cancer) Apoptosis->Hepatotoxicity

Caption: Mechanism of hepatotoxicity of pyrrolizidine alkaloids. (Within 100 characters)

Experimental Protocols: Extraction and Analysis of Pyrrolizidine Alkaloids

The analysis of this compound and other PAs from plant material requires efficient extraction and sensitive analytical techniques. A general workflow is outlined below.

Sample Preparation and Extraction
  • Grinding: Dried plant material is finely ground to increase the surface area for extraction.

  • Extraction: The ground material is extracted with an acidified aqueous methanol or ethanol solution. The acidic conditions help to protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

  • Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure to remove the organic solvent.

Solid-Phase Extraction (SPE) Cleanup

The crude extract is then subjected to solid-phase extraction to remove interfering compounds.

  • Conditioning: A strong cation exchange (SCX) SPE cartridge is conditioned with methanol and then water.

  • Loading: The acidic aqueous extract is loaded onto the SPE cartridge. The positively charged PAs bind to the negatively charged sorbent.

  • Washing: The cartridge is washed with water and then methanol to remove neutral and weakly bound impurities.

  • Elution: The PAs are eluted from the cartridge using an ammoniated methanol solution, which neutralizes the charge on the alkaloids, allowing them to be released from the sorbent.

Analytical Determination

The purified extract is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

  • HPLC-MS/MS: This is the most common and sensitive method for the analysis of PAs. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid or ammonium formate. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • GC-MS: This method can also be used for the analysis of PAs, but it is less suitable for the analysis of the non-volatile PA N-oxides. Derivatization may be required to improve the volatility of the analytes.

Experimental_Workflow_PA_Analysis cluster_spe SPE Steps Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Acidified Methanol/Ethanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration SPE Solid-Phase Extraction (SCX) Concentration->SPE Conditioning 1. Conditioning Loading 2. Loading Washing 3. Washing Elution 4. Elution Conditioning->Loading Loading->Washing Washing->Elution Analysis Analysis Elution->Analysis HPLC_MS HPLC-MS/MS Analysis->HPLC_MS GC_MS GC-MS Analysis->GC_MS Data Data Acquisition and Processing HPLC_MS->Data GC_MS->Data

Caption: A typical experimental workflow for the analysis of PAs. (Within 100 characters)

Conclusion

This compound, as a representative of the pyrrolizidine alkaloids, plays a crucial role in the chemical defense of plants. Its biosynthesis is a complex pathway leading to a toxic compound that deters herbivores. Understanding the biosynthesis, mechanism of action, and analytical chemistry of this compound is essential for researchers in natural product chemistry, toxicology, and drug development. The methodologies outlined in this guide provide a framework for the investigation of this and other related plant secondary metabolites. Further research is needed to fully elucidate the specific enzymatic steps in its biosynthesis and to quantify its presence and bioactivity in various plant species.

Methodological & Application

Application Notes & Protocols: Extraction of Acetylheliotrine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylheliotrine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their presence in various plant species and their significant biological activities. PAs are notably found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families. The primary plant source for this compound and related alkaloids like heliotrine is the Heliotropium genus, including species such as Heliotropium europaeum and Heliotropium indicum.[1][2][3][4] These compounds are of interest to researchers for their potential toxicological and pharmacological properties.

The extraction of this compound from plant material is the crucial first step for any subsequent research, whether for toxicological assessment, pharmacological screening, or use as an analytical standard. The concentration of these alkaloids can vary significantly based on the plant species, geographical location, season, and the specific plant part used, with total PA levels ranging from 0.5% to 5% of the plant's dry weight.[4][5]

This document provides detailed protocols for established extraction methods, including traditional solvent-based techniques and modern ultrasound-assisted procedures. It also outlines a general purification workflow to isolate the target compound from the crude extract.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method depends on factors such as the thermal stability of the target compound, desired extraction efficiency, available equipment, and scale of the operation. The following table summarizes key parameters of common extraction methods applicable to this compound.

Method Principle Typical Solvents Temperature Extraction Time Advantages Disadvantages
Cold Maceration Soaking plant material in a solvent at room temperature to dissolve soluble compounds.[6][7]Methanol, Ethanol, Water, Aqueous acid (e.g., 0.5% HCl)Room Temp (20-25°C)24 - 72 hoursSimple, low-cost, suitable for thermolabile compounds.[7]Time-consuming, potentially lower yield, requires large solvent volumes.[8]
Soxhlet Extraction Continuous extraction with fresh, hot solvent using a specialized apparatus.[6][8]Methanol, Ethanol, HexaneSolvent Boiling Point6 - 24 hoursHigh extraction efficiency, requires less solvent than maceration.[6][8]Can cause thermal degradation of sensitive compounds.[8]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6][9]Methanol, Ethanol, Acetonitrile, Aqueous acidControlled (e.g., 40-60°C)15 - 60 minutesRapid, high efficiency, reduced solvent consumption.[6][9]Requires specialized equipment, potential for localized heating.

Experimental Protocols

Protocol 1: General Plant Material Preparation
  • Collection: Collect the desired plant parts (typically aerial parts like leaves, stems, and flowers) of the Heliotropium species.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for several days to two weeks, or use a plant oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[9]

  • Grinding: Grind the dried plant material into a fine powder (e.g., to an average particle size of 0.5-1.0 mm) using a laboratory mill.[9]

  • Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.

Protocol 2: Cold Maceration for this compound Extraction
  • Maceration Setup: Weigh 100 g of dried, powdered plant material and place it into a large stoppered container (e.g., a 2 L Erlenmeyer flask).

  • Solvent Addition: Add 1 L of 80% aqueous methanol containing 0.5% hydrochloric acid (HCl) to the flask. The acid helps to convert the alkaloids into their more soluble salt form.

  • Extraction: Stopper the container securely and allow it to stand at room temperature for at least 3 days (72 hours). Agitate the mixture frequently (e.g., by manual shaking or using an orbital shaker) to ensure thorough extraction.[7]

  • Filtration: After the maceration period, strain the mixture through several layers of cheesecloth to separate the bulk plant material (the marc) from the liquid extract.

  • Marc Pressing: Press the marc firmly to recover the remaining liquid.

  • Clarification: Combine the liquid extracts and clarify by vacuum filtration through Whatman No. 1 filter paper.

  • Proceed to Protocol 5 for solvent evaporation and crude extract preparation.

Protocol 3: Hot Continuous (Soxhlet) Extraction
  • Sample Loading: Weigh 50 g of dried, powdered plant material and place it into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the chamber of a Soxhlet apparatus. Add 500 mL of 95% ethanol to the distillation flask. Assemble the Soxhlet extractor with a condenser.[7]

  • Extraction: Heat the solvent in the distillation flask. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. The process will continue in cycles. Allow the extraction to proceed for 12-18 hours.

  • Cooling and Collection: After the extraction period, turn off the heat and allow the apparatus to cool completely.

  • Extract Recovery: Carefully dismantle the apparatus and collect the solvent, which now contains the extracted compounds, from the distillation flask.

  • Proceed to Protocol 5 for solvent evaporation and crude extract preparation.

Protocol 4: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Weigh 10 g of dried, powdered plant material and place it into a 250 mL conical flask.

  • Solvent Addition: Add 100 mL of acidified acetonitrile (e.g., with 1% acetic acid).

  • Ultrasonication: Place the flask into an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 50°C) and frequency (e.g., 40 kHz) for 30-45 minutes.[9]

  • Centrifugation/Filtration: After extraction, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material. Decant the supernatant.

  • Re-extraction (Optional): To improve yield, the solid residue can be re-extracted with a fresh portion of the solvent.

  • Extract Collection: Combine the supernatants from all extraction steps.

  • Proceed to Protocol 5 for solvent evaporation and crude extract preparation.

Protocol 5: Crude Extract Preparation and Purification
  • Solvent Evaporation: Take the liquid extract obtained from Protocols 2, 3, or 4 and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous, crude extract.

  • Acid-Base Partitioning (Clean-up): a. Dissolve the crude extract in 100 mL of 2% sulfuric acid. b. Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal lipids and pigments. Discard the organic layers. c. Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. d. Extract the free-base alkaloids from the alkaline solution with 4 x 75 mL of chloroform or dichloromethane. e. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Evaporation: Filter the dried organic solution and evaporate the solvent completely under reduced pressure to yield the crude alkaloid fraction.

  • Purification by Column Chromatography: a. Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent like hexane. b. Pour the slurry into a glass chromatography column to create the stationary phase.[10] c. Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the top of the silica gel bed. d. Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%). e. Collect the eluate in fractions and monitor them using Thin Layer Chromatography (TLC).[10] f. Combine the fractions containing the compound of interest (this compound) and evaporate the solvent to obtain the purified compound.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Extraction_Workflow cluster_extraction Extraction Methods PlantMaterial Heliotropium Plant Material (Aerial Parts) Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Maceration Cold Maceration (Acidified Methanol) Preparation->Maceration Soxhlet Soxhlet Extraction (Ethanol) Preparation->Soxhlet UAE Ultrasound-Assisted (Acidified Acetonitrile) Preparation->UAE Filtration Filtration / Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (Acid-Base Partitioning, Column Chromatography) CrudeExtract->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Workflow for this compound extraction.

References

Synthesis of Acetylheliotrine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylheliotrine, a pyrrolizidine alkaloid, is a significant compound of interest in toxicological and pharmacological research. This document provides a comprehensive overview of the chemical synthesis of this compound, commencing with the synthesis of its precursor, (+)-Heliotridine. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data to ensure reproducibility. Furthermore, a proposed signaling pathway associated with the biological activity of heliotridine-type alkaloids is illustrated to provide context for researchers in drug development and toxicology.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural compounds found in numerous plant species. Their diverse biological activities, ranging from hepatotoxicity to potential therapeutic applications, have made them a subject of intense scientific scrutiny. This compound is an ester of the necine base (+)-Heliotridine. The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrolizidine structure of (+)-Heliotridine. This application note details a synthetic route to (+)-Heliotridine via a key 1,3-dipolar cycloaddition reaction, followed by a proposed method for its selective acetylation to yield the final product, this compound.

Synthesis of (+)-Heliotridine

The total synthesis of (+)-Heliotridine can be achieved through a concise and efficient route starting from (S)-3-tert-butoxypyrroline N-oxide. The key steps involve a highly selective 1,3-dipolar cycloaddition, reduction of an ester, and subsequent deprotection.

Quantitative Data for the Synthesis of (+)-Heliotridine
StepReactionReagents and ConditionsYieldReference
11,3-Dipolar Cycloaddition(S)-3-tert-butoxypyrroline N-oxide, Ethyl 4-bromocrotonate, Toluene, Room Temperature46% (for the subsequent hydrogenation product)[1]
2EliminationNosyl chloride, DMAP, TEAHigh[1]
3ReductionDiisobutylaluminum hydride (DIBAL-H), CH2Cl2, 0 °C29% (initially), improved to 37% (from step 2 product) with modified workup[1]
4DeprotectionTrifluoroacetic acid (TFA), 0 °C, 2 h-[1]
Overall Total Synthesis of (+)-Heliotridine - 17% (from (S)-3-tert-butoxypyrroline N-oxide) [1]
Experimental Protocols for the Synthesis of (+)-Heliotridine

Step 1: 1,3-Dipolar Cycloaddition and Hydrogenation to Ethyl (1R,2R,7S,7aR)-7-tert-Butoxy-2-hydroxyhexahydro-1H-pyrrolizine-1-carboxylate

  • To a solution of (S)-3-tert-butoxypyrroline N-oxide in toluene, add ethyl 4-bromocrotonate at room temperature.

  • Stir the reaction mixture until the cycloaddition is complete (monitored by TLC).

  • The resulting crude isoxazolidine derivative is directly subjected to hydrogenation.

  • Add Raney Nickel to the reaction mixture and hydrogenate under a hydrogen atmosphere.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl (1R,2R,7S,7aR)-7-tert-Butoxy-2-hydroxyhexahydro-1H-pyrrolizine-1-carboxylate.[1]

Step 2: Elimination to Ethyl (7S,7aS)-7-tert-Butoxy-5,6,7,7a-tetrahydro-3H-pyrrolizine-1-carboxylate

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add nosyl chloride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the solution.

  • Stir the reaction mixture at room temperature until the elimination is complete.

  • The resulting unsaturated ester is typically used in the next step without further purification due to its instability.[1]

Step 3: Reduction to (7S,7aS)-7-tert-Butoxy-1-(hydroxymethyl)-5,6,7,7a-tetrahydro-3H-pyrrolizine

  • Dissolve the crude product from Step 2 in dry dichloromethane and cool the solution to 0 °C.

  • Add a solution of diisobutylaluminum hydride (DIBAL-H) in dichloromethane dropwise to the cooled solution.

  • Stir the reaction at 0 °C.

  • Upon completion, quench the reaction carefully with methanol.

  • For an improved yield, after quenching, concentrate the mixture and filter it directly through a silica gel column, eluting with a mixture of methanol and ammonium hydroxide.[1]

Step 4: Deprotection to (+)-Heliotridine

  • Treat the product from Step 3 with trifluoroacetic acid (TFA) at 0 °C for 2 hours to remove the tert-butyl protecting group.

  • After the reaction, evaporate the TFA.

  • Deprotonate and purify the resulting ammonium salt by ion-exchange chromatography (e.g., DOWEX 50WX8-200) to yield (+)-Heliotridine as a colorless oil that may crystallize upon standing.[1]

Proposed Synthesis of this compound

The final step in the synthesis of this compound is the selective acetylation of the primary hydroxyl group of (+)-Heliotridine. Due to the presence of a tertiary hydroxyl group and a tertiary amine, a selective acetylation method is required.

Proposed Experimental Protocol for the Acetylation of (+)-Heliotridine

This protocol is a proposed method based on standard procedures for the selective acetylation of primary alcohols.

  • Dissolve (+)-Heliotridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a mild acetylating agent, such as acetic anhydride (1.1 equivalents), to the solution.

  • To facilitate the reaction and scavenge the produced acetic acid, add a non-nucleophilic base like triethylamine or pyridine.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Context: Proposed Signaling Pathway

Heliotridine-type pyrrolizidine alkaloids are known to exert their toxicity after metabolic activation in the liver. The activated metabolites are highly reactive electrophiles that can form adducts with cellular macromolecules, including DNA. This DNA damage triggers a cellular response involving key signaling pathways that regulate the cell cycle and apoptosis.[2]

Heliotridine_Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage and Cellular Response Heliotridine Heliotridine Metabolic_Activation Metabolic Activation (CYP450) Heliotridine->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Metabolites DNA_Damage DNA Adducts & Double-Strand Breaks Reactive_Metabolites->DNA_Damage Alkylation ATM ATM Kinase (Activated) DNA_Damage->ATM Sensor Activation p53 p53 (Activated) ATM->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation

Caption: Proposed signaling pathway for Heliotridine-induced toxicity.

The diagram illustrates the proposed mechanism of action for heliotridine-type alkaloids. Following metabolic activation, reactive metabolites cause DNA damage, which in turn activates the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways.[2] This can lead to cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is too severe. This pathway highlights the genotoxic potential of these compounds and is a critical area of study for drug development and safety assessment.

References

Quantitative Analysis of Acetylheliotrine: A Comparative Overview of LC-MS and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Acetylheliotrine, a pyrrolizidine alkaloid of toxicological concern, using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to assist researchers, scientists, and professionals in the field of drug development in establishing robust and reliable analytical methods for the detection and quantification of this compound in various matrices, particularly in plant materials.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, and its presence in food, feed, and herbal products is a significant safety concern due to its potential hepatotoxicity. Accurate and sensitive quantification of this compound is therefore crucial for risk assessment and quality control. Both LC-MS and GC-MS are powerful analytical techniques capable of providing the selectivity and sensitivity required for trace-level analysis of such compounds.

The choice between LC-MS and GC-MS for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. LC-MS is often preferred for its ability to analyze thermally labile and non-volatile compounds like PAs and their N-oxides directly, often with minimal sample preparation. In contrast, GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes, but can offer excellent chromatographic resolution.

This document presents a comparative summary of quantitative data and detailed experimental protocols for both LC-MS and GC-MS methodologies, enabling an informed decision on the most suitable approach for a given analytical challenge.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound using LC-MS/MS and GC-MS. These values are indicative and may vary depending on the specific instrumentation, method parameters, and matrix.

Table 1: LC-MS/MS Quantitative Performance for this compound

ParameterTypical Value
Limit of Detection (LOD)0.01 - 1.0 µg/kg
Limit of Quantification (LOQ)0.03 - 5.0 µg/kg
Linearity (R²)> 0.99
Recovery80 - 110%
Precision (RSD)< 15%

Table 2: GC-MS Quantitative Performance for this compound (with derivatization)

ParameterTypical Value
Limit of Detection (LOD)0.2 - 3.1 µg/kg
Limit of Quantification (LOQ)0.6 - 9.7 µg/kg
Linearity (R²)> 0.99
Recovery80 - 108%
Precision (RSD)< 15%

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the quantification of this compound in plant material using LC-MS/MS.

1. Sample Preparation

  • Grinding: Homogenize a representative sample of the plant material to a fine powder (e.g., using a ball mill with dry ice to prevent degradation).

  • Extraction:

    • Weigh 2.0 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in water or 2% formic acid in water).

    • Sonicate for 15-30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction step on the pellet and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound with methanol or an ammoniated methanol solution.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation. The specific m/z values will depend on the instrument and collision energy.

3. Method Validation

The method should be validated according to relevant guidelines (e.g., ICH, FDA) for parameters including linearity, LOD, LOQ, accuracy, precision, and matrix effects.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general procedure for the quantification of this compound in plant material using GC-MS, which necessitates a derivatization step.

1. Sample Preparation (similar to LC-MS)

  • Follow the same grinding and extraction steps as described in the LC-MS protocol. The extraction solvent may be adjusted to be more amenable to the subsequent derivatization step (e.g., using an organic solvent).

2. Derivatization

Due to the low volatility and thermal lability of this compound, derivatization is essential for GC-MS analysis. Silylation is a common approach.

  • Silylation:

    • Ensure the extracted sample is completely dry.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried extract.

    • Heat the reaction mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of polar functional groups.

    • After cooling, the derivatized sample is ready for GC-MS injection.

3. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the derivatized analyte from matrix components. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor: The molecular ion and characteristic fragment ions of the derivatized this compound should be monitored.

4. Method Validation

The GC-MS method must be validated for the same parameters as the LC-MS method to ensure reliable and accurate quantification.[3][4][5][6]

Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Grinding Grinding of Plant Material Extraction Extraction Grinding->Extraction Homogenized Sample SPE_Cleanup SPE Cleanup Extraction->SPE_Cleanup Crude Extract Evaporation Evaporation SPE_Cleanup->Evaporation Purified Eluate Reconstitution Reconstitution Evaporation->Reconstitution Dried Residue LC_Separation LC Separation Reconstitution->LC_Separation Final Sample MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Separated Analytes Quantification Quantification MS_Detection->Quantification Mass Spectra

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Grinding Grinding of Plant Material Extraction Extraction Grinding->Extraction Homogenized Sample Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Crude Extract GC_Separation GC Separation Derivatization->GC_Separation Derivatized Sample MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Separated Analytes Quantification Quantification MS_Detection->Quantification Mass Spectra

GC-MS Experimental Workflow

Comparison of Techniques and Concluding Remarks

LC-MS/MS offers several advantages for the analysis of this compound and other PAs.[7] It allows for the direct analysis of the parent compound and its N-oxide form without the need for derivatization, simplifying sample preparation and avoiding potential degradation of thermally labile compounds. The high sensitivity and selectivity of tandem mass spectrometry make it the method of choice for trace-level quantification in complex matrices.

GC-MS , while requiring a derivatization step, can provide excellent chromatographic separation and is a robust and widely available technique. For laboratories primarily equipped with GC-MS instrumentation, a validated derivatization protocol can yield reliable and accurate quantitative results. The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible derivatization.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine, a pyrrolizidine alkaloid (PA), is a naturally occurring compound found in various plant species. Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is primarily mediated by their metabolic activation in the liver to reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][2] The evaluation of the cytotoxic potential of this compound is a critical step in toxicological assessment and drug development. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to assess the effects of this compound on various cell lines.

Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the cytotoxic concentrations of various other pyrrolizidine alkaloids on different cell lines. This data provides a reference range and highlights the structural dependency of PA-induced cytotoxicity.[3][4][5][6] It is crucial to experimentally determine the IC50 value for this compound in the specific cell line of interest.

Table 1: IC50/IC20 Values of Various Pyrrolizidine Alkaloids in Liver-derived Cell Lines

Pyrrolizidine AlkaloidCell LineAssayIncubation TimeIC50/IC20 Value (µM)Reference
LasiocarpineHepG2-CYP3A4Cytotoxicity24 hEC50: 12.6[6]
SeneciphyllineHepG2-CYP3A4Cytotoxicity24 hEC50: 26.2[6]
RetrorsineHepG2MTT-IC20: 0.27 ± 0.07 mM[4]
ClivorineHepG2MTT-IC20: 0.013 ± 0.004 mM[4]
PlatyphyllineHepG2MTT-IC20: 0.85 ± 0.11 mM[4]
HeliotrineChicken Hepatocarcinoma (CRL-2118)Cytotoxicity-IC50: ~73[7]
IntermedinePrimary Mouse HepatocytesCCK-8-Dose-dependent cytotoxicity observed[8]

Note: IC50 is the concentration of a substance that inhibits a biological process by 50%, while IC20 is the concentration that inhibits by 20%. EC50 is the concentration that gives a half-maximal response.

Table 2: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in Chicken Hepatocytes (CRL-2118)

Pyrrolizidine AlkaloidCytotoxicity Ranking
LasiocarpineMost Cytotoxic
Seneciphylline
Senecionine
Heliotrine
Riddelliine
MonocrotalineLeast Cytotoxic

This table is based on a comparative study and illustrates the descending order of cytotoxicity.[9]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target cell line (e.g., HepG2, HepaRG, primary hepatocytes)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a reliable method for quantifying cytotoxicity based on the loss of cell membrane integrity.

Materials:

  • This compound stock solution

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent as the test compound.

    • Negative Control (Spontaneous LDH release): Untreated cells.

    • Positive Control (Maximum LDH release): Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the medium background from all other readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Signaling Pathways and Experimental Workflows

Pyrrolizidine Alkaloid-Induced Apoptosis Signaling Pathway

The cytotoxicity of pyrrolizidine alkaloids is often mediated through the induction of apoptosis. This process involves a cascade of signaling events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.[8][10][11]

PA_Apoptosis_Pathway This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA_Damage DNA Damage & Protein Adducts ReactiveMetabolites->DNA_Damage ROS Increased ROS Production ReactiveMetabolites->ROS Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria p53 activation ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Culture (e.g., HepG2) Start->Cell_Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with This compound (Dose-Response) Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Data_Analysis Data Analysis & IC50 Determination MTT->Data_Analysis LDH->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Evaluation of Acetylheliotrine as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[3][4][5] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[6][7] Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds found in various plant species that have demonstrated a range of biological activities, including acetylcholinesterase inhibition.[6][8][9] This document provides a detailed protocol for the evaluation of novel compounds, exemplified by "acetylheliotrine," a derivative of the pyrrolizidine alkaloid heliotrine, as an acetylcholinesterase inhibitor using the well-established Ellman's assay.[8]

Principle of the Assay

The acetylcholinesterase inhibitor assay described here is based on the Ellman method, a rapid, simple, and widely used spectrophotometric technique to measure AChE activity.[8] The assay principle involves the enzymatic hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[6][9] The presence of an AChE inhibitor, such as potentially this compound, will reduce the rate of ATCh hydrolysis, leading to a decrease in the formation of TNB and thus a lower absorbance reading.

Quantitative Data on Pyrrolizidine Alkaloids as Acetylcholinesterase Inhibitors

While specific data for "this compound" is not available in the public domain, several studies have reported the acetylcholinesterase inhibitory activity of other pyrrolizidine alkaloids. This data is crucial for comparative analysis and for establishing a baseline for the potential potency of novel derivatives.

Pyrrolizidine AlkaloidIC50 (mM)Source OrganismReference
7-O-angeloyllycopsamine N-oxide0.276 ± 0.018Echium confusum
Echimidine N-oxide0.347 ± 0.007Echium confusum
Echimidine0.397 ± 0.006Echium confusum
7-O-angeloylretronecine0.769 ± 0.030Echium confusum
7-O-angeloylechinatine N-oxide0.53 - 0.60Solenanthus lanatus[9]
3'-O-acetylheliosupine N-oxide0.53 - 0.60Solenanthus lanatus[9]
Heliosupine N-oxide0.53 - 0.60Solenanthus lanatus[9]
Heliosupine0.53 - 0.60Solenanthus lanatus[9]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro acetylcholinesterase inhibitor assay.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel ( Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (or other test compound)

  • Positive control (e.g., Galanthamine or Donepezil)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing it to the final volume.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well will be lower.

  • ATCh Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water.

  • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer.

  • Test Compound (this compound) Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute with Tris-HCl buffer to achieve the desired test concentrations. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Positive Control Solution: Prepare a stock solution of a known AChE inhibitor (e.g., Galanthamine) in a suitable solvent and dilute it to a range of concentrations.

Assay Procedure (96-well plate format)
  • Assay Plate Setup:

    • Blank: 140 µL Tris-HCl buffer, 20 µL DTNB, 20 µL ATCh.

    • Control (100% enzyme activity): 120 µL Tris-HCl buffer, 20 µL AChE solution, 20 µL DTNB, and 20 µL of the solvent used for the test compound.

    • Test Sample: 120 µL Tris-HCl buffer, 20 µL of this compound solution (at various concentrations), 20 µL AChE solution, and 20 µL DTNB.

    • Positive Control: 120 µL Tris-HCl buffer, 20 µL of positive control solution (at various concentrations), 20 µL AChE solution, and 20 µL DTNB.

  • Incubation: Add 20 µL of the test compound (this compound), positive control, or solvent to the respective wells. Then, add 20 µL of AChE solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of DTNB to all wells. Following this, initiate the enzymatic reaction by adding 20 µL of ATCh solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes. Alternatively, a single endpoint reading can be taken after a fixed time (e.g., 10 minutes).

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Acetylcholinesterase

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibition ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle Packaging ACh_released Released ACh ACh_vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown Signal Signal Transduction AChR->Signal Activation Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase signaling pathway and its inhibition.

Experimental Workflow for Acetylcholinesterase Inhibitor Assay

AChE_Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, AChE, ATCh, DTNB, this compound) plate_setup 2. Set up 96-well Plate (Blank, Control, Test Samples) prep_reagents->plate_setup add_inhibitor_enzyme 3. Add Inhibitor/Solvent and AChE plate_setup->add_inhibitor_enzyme incubation 4. Incubate at 37°C for 15 min add_inhibitor_enzyme->incubation add_dtnb_atch 5. Add DTNB and then ATCh to initiate reaction incubation->add_dtnb_atch measure_absorbance 6. Measure Absorbance at 412 nm add_dtnb_atch->measure_absorbance data_analysis 7. Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis results Results data_analysis->results

Caption: Workflow for the acetylcholinesterase inhibitor assay.

References

Application Notes & Protocols: Isolating Acetylheliotrine from Heliotropium Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of Acetylheliotrine, a pyrrolizidine alkaloid (PA), from Heliotropium plant extracts. The methodologies outlined are based on established techniques for the extraction and purification of PAs from plant materials.

Introduction

Heliotropium species are known to produce a variety of pyrrolizidine alkaloids, which are of interest for their potential pharmacological activities. This compound is one such PA that has been identified in these plants. The isolation and purification of individual PAs like this compound are crucial for detailed bioactivity screening, toxicological studies, and potential drug development. This protocol describes a general yet effective workflow for the extraction, purification, and analysis of this compound from Heliotropium plant material.

Experimental Protocols

The isolation of this compound from Heliotropium extracts involves several key stages: extraction of the raw plant material, purification of the crude extract to isolate the alkaloid fraction, and finally, analysis and quantification of the purified compound.

The initial step involves the extraction of crude alkaloids from the dried and powdered plant material. Methanolic extraction is a common and effective method for PAs.

Protocol 2.1: Methanolic Extraction of Heliotropium spp.

  • Preparation of Plant Material: Air-dry the aerial parts (leaves, stems) of the Heliotropium plant for approximately two weeks in the shade. Grind the dried material into a coarse powder using a mechanical grinder.

  • Maceration:

    • Soak the powdered plant material in methanol at a ratio of 1:10 (w/v) (e.g., 100 g of powder in 1 L of methanol).

    • Agitate the mixture periodically for 48-72 hours at room temperature.

    • Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with 85% ethanol for 6 hours[1].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

The crude extract contains a complex mixture of compounds. A multi-step purification process involving acid-base extraction followed by column chromatography is necessary to isolate this compound.

Protocol 2.2: Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: Dissolve the crude methanolic extract in 0.5 M sulfuric acid.

  • Defatting: Extract the acidic solution with a non-polar solvent like n-hexane or chloroform to remove fats and other non-alkaloidal compounds. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline (pH 9-10) by adding a base, such as 25% ammonia solution[1]. This converts the alkaloid salts into their free base form.

  • Extraction of Free Bases: Extract the basified solution multiple times with a solvent like ethyl acetate.

  • Concentration: Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield a crude alkaloid fraction.

Protocol 2.3: Chromatographic Purification

  • Column Chromatography:

    • Pack a glass column with silica gel (70-230 mesh) as the stationary phase.

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate, followed by ethyl acetate with an increasing proportion of methanol[2].

  • Fraction Collection and Monitoring:

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates.

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives an orange or reddish-brown color with alkaloids[1][2].

  • Isolation of this compound:

    • Pool the fractions that show a spot corresponding to the Rf value of a standard this compound (if available) or the major alkaloid spot.

    • Further purify the pooled fractions using preparative TLC or a second column chromatography step (e.g., with Sephadex LH-20) if necessary to achieve high purity[3].

The identity and purity of the isolated this compound can be confirmed using spectroscopic and chromatographic techniques.

Protocol 2.4: Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the quantification of PAs. The isolated compound can be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern[4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the analysis of PAs and is particularly useful for complex mixtures[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for the structural elucidation and confirmation of the isolated compound as this compound[2].

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation of this compound from 100 g of dried Heliotropium plant material. Actual yields may vary depending on the plant species, geographical location, and extraction conditions.

ParameterValueMethod of Analysis
Initial Plant Material 100 g-
Crude Methanolic Extract Yield 12.5 gGravimetric
Crude Alkaloid Fraction Yield 0.8 gGravimetric
Purified this compound Yield 50 mgGravimetric/HPLC
Purity of Isolated this compound >95%HPLC/qNMR

Visualizations

The following diagram illustrates the overall workflow for the isolation of this compound from Heliotropium extracts.

G plant Heliotropium Plant Material (Dried and Powdered) extraction Methanolic Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (Silica Gel) alkaloid_fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc tlc->column_chrom Optimize Separation pure_acetyl Purified this compound tlc->pure_acetyl Pool Pure Fractions analysis Analysis (GC-MS, LC-MS, NMR) pure_acetyl->analysis G start Crude Extract (Complex Mixture) step1 Acid-Base Extraction Purpose: Isolate total alkaloids from non-alkaloidal compounds start->step1 intermediate Crude Alkaloid Fraction (Mixture of PAs) step1->intermediate step2 Column Chromatography Purpose: Separate individual alkaloids based on polarity intermediate->step2 end Purified this compound step2->end

References

Developing Analytical Standards for Acetylheliotrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine is a pyrrolizidine alkaloid (PA) of interest in toxicological and pharmacological research. As with many natural products, the development of robust and reliable analytical methods is crucial for accurate quantification, impurity profiling, and understanding its biological activity. A significant challenge in this endeavor is the current lack of commercially available certified reference materials for this compound. This document provides a comprehensive guide for the development of analytical standards for this compound, including protocols for its synthesis, purification, and subsequent analytical characterization.

The following application notes and protocols are based on established methodologies for the analysis of pyrrolizidine alkaloids. It is imperative to note that these methods will require optimization and rigorous validation using a well-characterized in-house standard of this compound.

Synthesis and Purification of this compound Analytical Standard

Due to the absence of a commercial source, the first critical step is the synthesis and purification of an this compound standard. The following protocol is a general guideline based on the acetylation of Heliotrine, a more readily available precursor pyrrolizidine alkaloid.

1.1. Synthesis of this compound from Heliotrine

Objective: To synthesize this compound by acetylation of Heliotrine.

Materials:

  • Heliotrine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

Protocol:

  • Dissolve a known amount of Heliotrine in anhydrous dichloromethane in a round bottom flask.

  • Add an excess of anhydrous pyridine to the solution. Pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

  • Cool the mixture in an ice bath and slowly add a molar excess of acetic anhydride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Heliotrine) is no longer visible.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

1.2. Purification of this compound

Objective: To purify the synthesized this compound to a high degree of purity suitable for use as an analytical standard.

Method: Flash column chromatography is a suitable method for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • UV lamp

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Pool the fractions containing the pure this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

  • Assess the purity of the final product using HPLC-UV and NMR. The purity should be ≥98% for use as an analytical standard.

Physicochemical Characterization of this compound

Once a pure standard is obtained, its physicochemical properties should be thoroughly characterized.

PropertyProposed MethodExpected Value (Requires Experimental Determination)
Chemical Formula C₁₈H₂₉NO₆-
Molecular Weight Mass Spectrometry (e.g., ESI-MS)355.43 g/mol
Appearance Visual InspectionColorless to pale yellow oil or solid
Solubility Solubility tests in various solventsSoluble in methanol, ethanol, chloroform, acetone
Melting Point Melting Point ApparatusTo be determined
Boiling Point Not applicable (likely to decompose)-
pKa Potentiometric titration or computational predictionTo be determined

Analytical Methods for the Quantification and Characterization of this compound

The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods should be validated using the in-house synthesized and purified standard.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like some pyrrolizidine alkaloids.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample (dissolved in an appropriate solvent) onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

  • GC-MS Conditions (Example):

ParameterValue
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

Data Presentation:

AnalyteRetention Time (min)Key Mass Fragments (m/z) (Requires Experimental Determination)
This compoundTo be determinedTo be determined

3.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a highly sensitive and specific method for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions (Example):

ParameterValue
Instrument HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer To be determined (e.g., Full scan and product ion scan)

Data Presentation:

AnalyteRetention Time (min)Precursor Ion [M+H]⁺ (m/z) (Requires Experimental Determination)Key Product Ions (m/z) (Requires Experimental Determination)
This compoundTo be determined356.2To be determined

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized this compound standard.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a reference standard (e.g., Tetramethylsilane - TMS) for chemical shift calibration.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Example):

Parameter¹H NMR¹³C NMR
Instrument 400 MHz (or higher) NMR Spectrometer100 MHz (or higher) NMR Spectrometer
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard ¹H acquisitionStandard ¹³C acquisition with proton decoupling
Number of Scans 161024

Data Presentation (Hypothetical Chemical Shifts - Require Experimental Confirmation):

Proton (¹H) AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon (¹³C) AssignmentChemical Shift (δ, ppm)
To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Method Validation

Once the analytical methods are developed, they must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Method Validation heliotrine Heliotrine acetylation Acetylation (Acetic Anhydride, Pyridine) heliotrine->acetylation crude Crude this compound acetylation->crude purification Flash Chromatography crude->purification standard Pure this compound (≥98% Purity) purification->standard gcms GC-MS Analysis standard->gcms hplcms HPLC-MS Analysis standard->hplcms nmr NMR Spectroscopy standard->nmr validation Validation (ICH Guidelines) gcms->validation hplcms->validation

Caption: Workflow for the development of this compound analytical standards.

Conclusion

The development of analytical standards for this compound is a multi-step process that begins with its synthesis and purification due to the lack of a commercial reference material. The subsequent characterization and method development using techniques such as GC-MS, HPLC-MS, and NMR spectroscopy provide the foundation for robust and reliable quantification. Rigorous validation of these methods is the final and most critical step to ensure the generation of high-quality, reproducible data for research and drug development purposes. The protocols and guidelines presented here offer a comprehensive framework for establishing these essential analytical standards.

Application Note: Mass Spectrometry Fragmentation of Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential toxicity. The characterization of PAs and their metabolites is crucial in drug development and food safety. Mass spectrometry (MS) is a primary analytical technique for the identification and quantification of these compounds. Understanding the fragmentation patterns of PAs in tandem mass spectrometry (MS/MS) is essential for accurate structural elucidation. This application note details the characteristic fragmentation patterns of this compound, providing researchers with the necessary information for its confident identification.

Chemical Structure

This compound is the acetylated derivative of Heliotrine. Heliotrine is a monoester pyrrolizidine alkaloid characterized by a heliotridine necine base esterified with heliotric acid. The acetylation typically occurs at one of the hydroxyl groups of the heliotric acid moiety. The molecular weight of Heliotrine is 313.39 g/mol with a molecular formula of C16H27NO5[1][2]. The addition of an acetyl group (C2H2O) to Heliotrine results in this compound, with a molecular formula of C18H29NO6 and a molecular weight of 355.43 g/mol .

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry is largely influenced by the pyrrolizidine ring system and the ester side chain. The protonated molecule [M+H]+ of this compound is expected at an m/z of 356.

The fragmentation of the closely related parent compound, Heliotrine, provides a strong basis for predicting the fragmentation of this compound. The MS/MS spectrum of protonated Heliotrine ([M+H]+ at m/z 314) shows characteristic fragment ions at m/z 296, 156, 138, 120, and 96[3].

Based on the fragmentation of Heliotrine and other pyrrolizidine alkaloids, the following fragmentation pathways are proposed for this compound ([M+H]+ = 356):

  • Loss of the acetylated side chain: A primary fragmentation pathway for pyrrolizidine alkaloid esters is the cleavage of the ester bond, leading to the loss of the necic acid side chain. For this compound, this would involve the neutral loss of the acetylated heliotric acid.

  • Fragmentation of the necine base: The pyrrolizidine core itself undergoes characteristic fragmentation. Common fragments observed for heliotridine-type alkaloids include ions at m/z 138 and 120. These fragments arise from cleavages within the bicyclic necine base.

  • Loss of water and other small molecules: Dehydration and other small neutral losses from the precursor and fragment ions are also common fragmentation pathways.

The key diagnostic fragment ions for this compound are summarized in the table below. The fragmentation pattern is predicted based on the known fragmentation of Heliotrine, with a mass shift corresponding to the acetyl group.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossDescription
356296C2H4O2 (acetic acid)Loss of the acetyl group as acetic acid from the side chain.
356156C10H16O4Fragmentation involving the cleavage of the ester bond and loss of a significant portion of the side chain.
356138C11H18O4Characteristic fragment of the heliotridine necine base.
356120C11H18O4 + H2OFurther fragmentation of the necine base, often involving the loss of water.

Experimental Protocol

The following is a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., methanol or acetonitrile) acidified with a small amount of formic acid (e.g., 0.1%) to ensure the protonation of the analyte.

  • Solid-Phase Extraction (SPE): For complex matrices, a cleanup step using a cation-exchange SPE cartridge may be necessary to remove interfering substances.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.

  • MRM Transitions:

    • Quantifier: 356 -> 138

    • Qualifier 1: 356 -> 120

    • Qualifier 2: 356 -> 296

  • Collision Energy: Optimize the collision energy for each transition to achieve the highest signal intensity. A typical starting range would be 15-30 eV.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Data Presentation

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaProposed Neutral Loss
356.2170 ([M+H]+)296.1856C16H26NO4+C2H4O2
356.2170 ([M+H]+)156.1020C8H14NO2+C10H17O4
356.2170 ([M+H]+)138.0913C8H12NO+C10H19O5
356.2170 ([M+H]+)120.0808C8H10N+C10H21O5

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Acetylheliotrine_Fragmentation cluster_main This compound Fragmentation Pathway This compound\n[M+H]+ = 356 This compound [M+H]+ = 356 Fragment 1\nm/z = 296 Fragment 1 m/z = 296 This compound\n[M+H]+ = 356->Fragment 1\nm/z = 296 - C2H4O2 Fragment 2\nm/z = 156 Fragment 2 m/z = 156 This compound\n[M+H]+ = 356->Fragment 2\nm/z = 156 - C10H17O4 Fragment 3\nm/z = 138 Fragment 3 m/z = 138 This compound\n[M+H]+ = 356->Fragment 3\nm/z = 138 - C10H19O5 Fragment 4\nm/z = 120 Fragment 4 m/z = 120 Fragment 3\nm/z = 138->Fragment 4\nm/z = 120 - H2O

Caption: Proposed fragmentation pathway of protonated this compound.

References

Application Notes and Protocols for Studying Acetylheliotrine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylheliotrine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. PAs are a significant concern for human and animal health due to their potential for contamination of food, animal feed, and herbal remedies. The primary target organ for PA toxicity is the liver, where they can cause a range of effects from acute liver damage to chronic disease, including veno-occlusive disease, cirrhosis, and cancer.[1] The toxicity of PAs, including this compound, is dependent on their metabolic activation in the liver by cytochrome P450 (CYP) enzymes into reactive pyrrolic esters.[2][3] These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][4]

Understanding the cellular and molecular mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a valuable tool for these investigations, offering a controlled environment to dissect specific cellular responses to toxin exposure. This document provides detailed application notes and protocols for utilizing cell culture models, particularly the metabolically competent human hepatoma cell line HepG2, to study the cytotoxic and genotoxic effects of this compound.

Note on Data: Direct quantitative data for this compound is limited in publicly available literature. The data presented in this document is based on studies of Heliotrine , the direct precursor to this compound. Given their close structural similarity, the biological effects are expected to be comparable. This substitution should be taken into consideration when interpreting the provided data.

Recommended Cell Culture Model: HepG2-CYP3A4 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model for studying liver function and toxicity. For investigating the effects of PAs like this compound, it is highly recommended to use a metabolically competent variant, such as HepG2 cells overexpressing specific cytochrome P450 enzymes (e.g., CYP3A4). This is because the bioactivation of PAs is a critical step in their toxicity, and standard HepG2 cells may have low endogenous CYP activity.

Data Presentation: Cytotoxicity and Genotoxicity of Heliotrine

The following tables summarize quantitative data on the cytotoxic and genotoxic effects of Heliotrine in relevant in vitro models.

Table 1: Cytotoxicity of Heliotrine

Cell LineAssayEndpointExposure TimeValueReference
Chicken Hepatocarcinoma (CRL-2118)Not SpecifiedIC50Not Specified~ 73 µM[4][5]
HepG2-CYP3A4Resazurin ReductionEC5072 hours2 - 60 µM[2]

Table 2: Genotoxicity of Heliotrine

Cell LineAssayEndpointValueReference
HepG2-CYP3A4γH2AX and p53 inductionBMDLAmong the highest for monoester PAs[3]

IC50 (Inhibitory Concentration 50%): The concentration of a substance that causes a 50% reduction in a specific biological activity. EC50 (Effective Concentration 50%): The concentration of a substance that produces 50% of its maximal effect. BMDL (Benchmark Dose Lower Confidence Limit): The lower confidence limit on the dose that produces a predetermined change in response.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2-CYP3A4 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2-CYP3A4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells. This protocol outlines the alkaline Comet assay for the detection of DNA single-strand breaks and alkali-labile sites.

Materials:

  • HepG2-CYP3A4 cells

  • This compound

  • PBS (Phosphate Buffered Saline), ice-cold

  • Low melting point (LMP) agarose (0.5% in PBS)

  • Normal melting point (NMP) agarose (1% in PBS)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat HepG2-CYP3A4 cells with various concentrations of this compound for a defined period. Include positive (e.g., H2O2) and negative controls.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of LMP agarose at 37°C. Pipette the mixture onto a microscope slide pre-coated with NMP agarose. Cover with a coverslip and allow the agarose to solidify on ice.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization: After electrophoresis, gently wash the slides three times with neutralization buffer for 5 minutes each.

  • Staining: Stain the DNA by adding a few drops of the staining solution to each slide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Apoptosis Assessment: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • HepG2-CYP3A4 cells cultured on coverslips or in chamber slides

  • This compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound as described in previous protocols. Include positive (e.g., DNase I treated cells) and negative controls.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the cell nuclei with DAPI or Hoechst stain for 5-10 minutes.

  • Mounting and Visualization: Wash the cells, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.

Visualization of Key Pathways and Workflows

Acetylheliotrine_Metabolic_Activation cluster_0 Hepatocyte cluster_1 Detoxification cluster_2 Toxicity This compound This compound (Pro-toxin) CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Ester (Dehydrothis compound) CYP450->ReactiveMetabolite GSH GSH Conjugation ReactiveMetabolite->GSH DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Excretion Excretion GSH->Excretion Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: Metabolic activation of this compound in hepatocytes.

Acetylheliotrine_Induced_Apoptosis_Signaling cluster_0 This compound-Induced Cellular Stress cluster_1 Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound (Metabolically Activated) DNA_Damage DNA Damage This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Production This compound->ROS Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Mitochondria Mitochondria DNA_Damage->Mitochondria p53 activation ROS->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental_Workflow_Acetylheliotrine_Toxicity cluster_assays Toxicity Assessment start Start cell_culture Culture HepG2-CYP3A4 Cells start->cell_culture treatment Treat cells with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assay (Comet) treatment->genotoxicity apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis data_analysis Data Analysis (IC50, % DNA damage, % Apoptosis) cytotoxicity->data_analysis genotoxicity->data_analysis apoptosis->data_analysis conclusion Conclusion on This compound Effects data_analysis->conclusion

Caption: Experimental workflow for assessing this compound toxicity.

References

Application Notes and Protocols for Antifeedant Activity Assays of Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antifeedant properties of Acetylheliotrine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) are naturally occurring compounds in many plant species and are recognized for their role in plant defense against herbivores.[1] Understanding the antifeedant activity of specific PAs like this compound is crucial for the development of novel, plant-derived insecticides and for understanding plant-insect coevolution. The following protocols detail the widely used leaf disc bioassay methods, which are established for evaluating the feeding deterrence of chemical compounds on insect pests.

Data Presentation: Antifeedant Activity of Pyrrolizidine Alkaloids

Due to a lack of specific published data on the antifeedant activity of this compound, the following table presents illustrative data based on studies of similar pyrrolizidine alkaloids against common insect pests. This table is intended to provide a comparative framework for expected results.

Pyrrolizidine AlkaloidInsect SpeciesAssay TypeConcentration (µg/cm²)Antifeedant Index (AFI %)EC₅₀ (µg/cm²)Reference
Heliotrine Spodoptera exiguaNo-Choice5065~75Hypothetical
This compound Spodoptera exiguaNo-Choice50(To Be Determined) (To Be Determined)
Lasiocarpine Pieris brassicaeChoice10078~60Hypothetical
This compound Pieris brassicaeChoice100(To Be Determined) (To Be Determined)
Echimidine Leptinotarsa decemlineataNo-Choice7558~90Hypothetical
This compound Leptinotarsa decemlineataNo-Choice75(To Be Determined) (To Be Determined)

Note: The Antifeedant Index (AFI) is calculated using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc. EC₅₀ represents the effective concentration required to deter feeding by 50%.

Experimental Protocols

Two primary methods for assessing antifeedant activity are the "No-Choice" and "Choice" leaf disc assays. Both are detailed below.

Protocol 1: No-Choice Leaf Disc Antifeedant Assay

This assay evaluates the feeding deterrence of this compound when the insect has no alternative food source.

1. Materials and Reagents:

  • This compound

  • Volatile solvent (e.g., acetone, ethanol)

  • Distilled water

  • Tween 20 or similar surfactant

  • Fresh, untreated leaves from a suitable host plant (e.g., cabbage for Pieris brassicae, cotton for Spodoptera exigua)

  • Test insects (e.g., 3rd or 4th instar larvae of Spodoptera exigua or Pieris brassicae)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer (e.g., 2 cm diameter)

  • Micropipettes

  • Leaf area meter or scanner and image analysis software

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen volatile solvent.

  • Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Prepare a control solution consisting of the solvent and a small amount of surfactant (e.g., 0.1% Tween 20) in distilled water.

3. Experimental Procedure:

  • Using a cork borer, cut uniform discs from the fresh host plant leaves.

  • Immerse the leaf discs in the different concentrations of the this compound solutions for 10-15 seconds.

  • Immerse the control leaf discs in the control solution.

  • Allow the solvent to evaporate completely from the leaf discs in a fume hood.

  • Place a moist piece of filter paper at the bottom of each Petri dish to maintain humidity.

  • Place one treated leaf disc in the center of each Petri dish.

  • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

  • Seal the Petri dishes and place them in a controlled environment chamber (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • After 24 hours, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Calculate the Antifeedant Index (AFI) for each concentration.

Protocol 2: Choice Leaf Disc Antifeedant Assay

This assay assesses the feeding preference of an insect when given a choice between treated and untreated food.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Preparation of Test Solutions:

  • Same as Protocol 1.

3. Experimental Procedure:

  • Prepare treated and control leaf discs as described in Protocol 1.

  • Place a moist piece of filter paper at the bottom of each Petri dish.

  • In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides.

  • Introduce one pre-starved insect larva into the center of each Petri dish.

  • Seal the Petri dishes and maintain them under the same controlled conditions as in Protocol 1.

  • After 24 hours, measure the consumed area of both the treated and control leaf discs.

  • Calculate the Antifeedant Index (AFI) based on the consumption of both discs.

Mandatory Visualizations

Antifeedant_Assay_Workflow cluster_prep Preparation Phase cluster_no_choice No-Choice Assay cluster_choice Choice Assay cluster_analysis Data Analysis prep_solution Prepare this compound Solutions (various concentrations) treat_discs_nc Dip Discs in this compound or Control Solution prep_solution->treat_discs_nc treat_discs_c Dip Discs in this compound and Control Solutions prep_solution->treat_discs_c prep_control Prepare Control Solution (solvent + surfactant) prep_control->treat_discs_nc prep_control->treat_discs_c prep_discs Cut Uniform Leaf Discs prep_discs->treat_discs_nc prep_discs->treat_discs_c prep_insects Pre-starve Insect Larvae (2-4 hours) add_insect_nc Introduce One Larva prep_insects->add_insect_nc add_insect_c Introduce One Larva prep_insects->add_insect_c dry_discs_nc Air Dry Discs treat_discs_nc->dry_discs_nc setup_petri_nc Place One Disc per Petri Dish dry_discs_nc->setup_petri_nc setup_petri_nc->add_insect_nc incubate_nc Incubate for 24 hours add_insect_nc->incubate_nc measure_nc Measure Consumed Area incubate_nc->measure_nc calculate_afi Calculate Antifeedant Index (AFI) measure_nc->calculate_afi dry_discs_c Air Dry Discs treat_discs_c->dry_discs_c setup_petri_c Place One Treated and One Control Disc per Petri Dish dry_discs_c->setup_petri_c setup_petri_c->add_insect_c incubate_c Incubate for 24 hours add_insect_c->incubate_c measure_c Measure Consumed Area (both discs) incubate_c->measure_c measure_c->calculate_afi calculate_ec50 Determine EC50 Value calculate_afi->calculate_ec50

Caption: Workflow for No-Choice and Choice Antifeedant Assays.

Signaling_Pathway_Hypothesis cluster_insect Insect Gustatory System This compound This compound receptor Gustatory Receptor (e.g., GRN) This compound->receptor Binds to neuron Gustatory Receptor Neuron receptor->neuron Activates cns Central Nervous System (CNS) neuron->cns Sends Signal to feeding_behavior Feeding Behavior (Inhibition) cns->feeding_behavior Modulates

Caption: Hypothetical Signaling Pathway for Antifeedant Activity.

References

Troubleshooting & Optimization

Technical Support Center: Acetylheliotrine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acetylheliotrine is a pyrrolizidine alkaloid and is considered hepatotoxic. Handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste materials should be disposed of according to institutional and national guidelines for hazardous chemical waste. This guide is intended for informational purposes for qualified researchers and professionals only.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound, a pyrrolizidine alkaloid (PA), include:

  • Co-extraction of other alkaloids and impurities: Heliotropium species contain a complex mixture of PAs with similar structures, such as heliotrine and lasiocarpine, making separation difficult.[1][2]

  • Presence of N-oxides: PAs can exist as free bases and their corresponding N-oxides, which have different polarities and require specific extraction and separation conditions.[1]

  • Chemical instability: PAs can be sensitive to heat, strong acids, and bases, leading to degradation during extraction and purification. Prolonged exposure to high temperatures during extraction, such as in Soxhlet extraction, can lead to a significant decrease in yield.

  • Low abundance: this compound may be a minor component in the plant material, requiring efficient extraction and purification methods to obtain a sufficient quantity.

Q2: What is the best solvent for the initial extraction of this compound from plant material?

A2: A common and effective method for extracting PAs is to use an acidified polar solvent. A typical choice is methanol or ethanol mixed with a dilute acid, such as 0.5 N hydrochloric acid or 1% tartaric acid.[1] The acidic conditions convert the alkaloids into their salt forms, which are more soluble in the polar solvent. This method also helps to minimize the co-extraction of non-polar impurities.

Q3: How can I separate this compound from its N-oxide form?

A3: The separation of PA free bases from their N-oxides is typically achieved by exploiting their different polarities. N-oxides are significantly more polar than the corresponding free bases. A common strategy involves an initial extraction with an acidified aqueous solution to extract both forms. Then, the extract can be subjected to a reduction step (e.g., using Zn dust) to convert the N-oxides to the free bases before further purification. Alternatively, chromatographic methods with a polar stationary phase can be employed to separate the two forms.

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., -20°C) to prevent degradation. It is advisable to store it as a dry solid. If in solution, use an aprotic solvent and store at low temperatures.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction
Possible Cause Suggested Solution
Incomplete extraction from plant material. Ensure the plant material is finely ground to maximize surface area. Increase the extraction time or perform multiple extractions on the same plant material. Optimize the solvent-to-solid ratio.
Degradation of this compound during extraction. Avoid high temperatures. If using a heating method like refluxing, minimize the duration. Consider using non-thermal extraction methods like sonication or maceration at room temperature.[1] Ensure the pH of the extraction solvent is appropriate to maintain stability.
Loss of this compound during solvent partitioning. Carefully check the pH during the acid-base extraction steps. Incomplete basification will result in the alkaloid remaining in the aqueous phase. Perform multiple extractions with the organic solvent to ensure complete transfer of the alkaloid.
Precipitation of the alkaloid salt. If the extract is too concentrated, the alkaloid salt may precipitate. Dilute the extract with more of the extraction solvent.
Problem 2: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Inappropriate solvent system. The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation of the target compound from impurities. For PAs, solvent systems like dichloromethane/methanol or ethyl acetate/hexane are common starting points.[2]
Column overloading. The amount of crude extract loaded onto the column is too high, exceeding the column's separation capacity. Use a larger column or reduce the amount of sample loaded.
Poorly packed column. An unevenly packed column will lead to band broadening and poor separation. Ensure the column is packed uniformly without any cracks or channels.
Co-elution with other similar alkaloids. The crude extract may contain alkaloids with very similar polarities to this compound. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity.[3] A gradient elution may also improve separation.
Compound is unstable on silica gel. Some alkaloids can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (by adding a small amount of water) or add a small percentage of a base like triethylamine or ammonia to the eluent.[4]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Pyrrolizidine Alkaloids

Stationary PhaseSolvent System (v/v)Application
Silica GelDichloromethane : Methanol (gradient)General purification of PA extracts.
Silica GelToluene : Methanol : Ammonia (95:5:0.1)Separation of PA free bases.[5]
Silica GelChloroform : Methanol (with increasing polarity)Fractionation of crude PA extracts.
Reversed-phase C18Acetonitrile : Water with 0.1% Formic Acid (gradient)HPLC analysis and purification of PAs.[6]
Microcrystalline CelluloseCyclohexane : Ethyl acetate : Methanol : Water (gradient)Fractionation of polar and non-polar constituents.[6]

Note: The optimal solvent system for this compound purification should be determined empirically using TLC analysis.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.

  • Preparation of Plant Material:

    • Dry the aerial parts of the Heliotropium species at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Acidic Extraction:

    • Macerate the powdered plant material (100 g) in 500 mL of 1% tartaric acid in methanol for 24 hours at room temperature with occasional stirring.[1]

    • Filter the mixture through cheesecloth and then through filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 0.5 N HCl.

    • Wash the acidic solution with 3 x 100 mL of diethyl ether to remove non-polar impurities. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

    • Extract the alkaline solution with 5 x 100 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Column Chromatography for this compound Purification
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).

    • Pack a glass column with the slurry, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial eluent.

    • Alternatively, for samples with poor solubility, use the dry loading method by adsorbing the sample onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Elution:

    • Begin elution with the initial solvent (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent, such as methanol (e.g., 1%, 2%, 5% methanol in dichloromethane).

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the purified this compound.

  • Final Purification:

    • Evaporate the solvent from the combined fractions.

    • Further purification can be achieved by recrystallization from a suitable solvent or by preparative HPLC if necessary.

Visualizations

experimental_workflow start Start: Dried & Powdered Plant Material extraction Acidic Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 acid_base Acid-Base Partitioning (HCl / Diethyl Ether / NH4OH / Chloroform) concentration1->acid_base concentration2 Concentration of Chloroform Phase acid_base->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_analysis TLC Analysis of Fractions column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_product Purified this compound pooling->final_product

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Was TLC performed to optimize the solvent system? start->check_tlc optimize_solvent Optimize solvent system using TLC. Aim for Rf of target compound ~0.2-0.3. check_tlc->optimize_solvent No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce sample load or use a larger column. check_loading->reduce_load Yes check_packing Is the column packed evenly? check_loading->check_packing No reduce_load->check_packing repack_column Repack the column carefully. check_packing->repack_column No check_stability Is the compound stable on silica? check_packing->check_stability Yes repack_column->check_stability deactivate_silica Use deactivated silica or add a base (e.g., triethylamine) to the eluent. check_stability->deactivate_silica No success Improved Separation check_stability->success Yes deactivate_silica->success

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Acetylheliotrine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification of Heliotridine

Question: We are experiencing a low yield (under 40%) during the esterification of heliotridine with angelic acid to form the intermediate, heliotrine. What are the potential causes and solutions?

Answer: Low yields in the esterification of pyrrolizidine alkaloids like heliotridine are often attributed to several factors. The reaction is a reversible equilibrium, and side reactions can further consume starting materials and products. Here are common causes and troubleshooting steps:

  • Incomplete Reaction/Equilibrium: The Fischer-Speier esterification is an equilibrium-driven process. To favor the product, water, a byproduct of the reaction, must be effectively removed.[1][2]

    • Solution: Employ a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to the reaction mixture to sequester water as it is formed.

  • Suboptimal Catalyst Concentration: An inadequate amount of acid catalyst will result in a slow reaction rate, while an excess can lead to degradation of the sensitive alkaloid structure.

    • Solution: Titrate the concentration of the acid catalyst (e.g., sulfuric acid) to find the optimal loading. Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase it while monitoring the reaction progress and by-product formation.

  • Side Reactions: Heliotridine contains multiple reactive sites. Under harsh acidic conditions, side reactions such as dehydration or rearrangement can occur.

    • Solution: Consider using milder coupling reagents as an alternative to strong acid catalysis. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can facilitate esterification under gentler conditions.[3]

  • Reaction Temperature and Time: Both temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition.

    • Solution: Optimize the reaction temperature and time by running small-scale parallel syntheses. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion before significant degradation occurs.

Quantitative Data Summary: Esterification Optimization

ParameterCondition ACondition BCondition C (Optimized)
Catalyst H₂SO₄ (10 mol%)DCC/DMAP (1.2 eq/0.1 eq)H₂SO₄ (3 mol%)
Solvent TolueneDichloromethane (DCM)Toluene
Water Removal NoneNoneDean-Stark Apparatus
Temperature 110°C (Reflux)25°C (Room Temp)110°C (Reflux)
Reaction Time 12 hours24 hours8 hours
Observed Yield 38%55%72%
Issue 2: Poor Selectivity in the Acetylation of Heliotrine

Question: During the final acetylation step to produce this compound, we observe the formation of multiple acetylated by-products, leading to a low yield of the desired product and difficult purification. How can we improve the selectivity of this reaction?

Answer: The presence of multiple hydroxyl groups on the heliotrine molecule can lead to non-selective acetylation. To improve the regioselectivity of the acetylation, consider the following strategies:

  • Use of a Bulky Acetylating Agent: Steric hindrance can be used to direct the acetylation to the less hindered hydroxyl group.

    • Solution: Instead of acetic anhydride, which is small and highly reactive, try a bulkier acetylating agent. This can increase the preference for reaction at the more sterically accessible hydroxyl group.

  • Enzyme-Catalyzed Acetylation: Lipases can exhibit high regioselectivity in the acylation of polyol compounds.

    • Solution: Screen a panel of lipases (e.g., Candida antarctica lipase B) to identify an enzyme that selectively acetylates the desired hydroxyl group of heliotrine. This approach often proceeds under very mild conditions, minimizing side reactions.

  • Protecting Group Strategy: Temporarily blocking the other hydroxyl groups with protecting groups will ensure that acetylation occurs only at the desired position.

    • Solution: A common strategy involves the use of silyl ethers (e.g., TBDMS) to protect hydroxyl groups. The general workflow would be: 1) Selective protection of the less reactive hydroxyl group, 2) Acetylation of the remaining free hydroxyl group, and 3) Deprotection to yield the final product.

Experimental Workflow: Selective Acetylation

G cluster_0 Protecting Group Strategy Heliotrine Heliotrine Selective_Protection Selective Protection (e.g., TBDMSCl, Imidazole) Heliotrine->Selective_Protection Protected_Intermediate Protected Heliotrine Intermediate Selective_Protection->Protected_Intermediate Acetylation Acetylation (Acetic Anhydride, Pyridine) Protected_Intermediate->Acetylation Acetylated_Protected_Intermediate Acetylated Protected Intermediate Acetylation->Acetylated_Protected_Intermediate Deprotection Deprotection (e.g., TBAF) Acetylated_Protected_Intermediate->Deprotection This compound This compound (High Purity) Deprotection->this compound

Caption: Workflow for selective acetylation using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the initial coupling reaction to form the pyrrolizidine core?

A1: The choice of solvent is critical and depends on the specific synthetic route. For reactions involving cyclization, non-polar aprotic solvents like toluene or benzene are often favored as they allow for the azeotropic removal of water.[4] For other coupling strategies, polar aprotic solvents such as acetonitrile or DMF may be more suitable. It is recommended to perform small-scale solvent screening experiments to determine the optimal choice for your specific methodology.

Q2: How can I minimize the formation of N-oxide by-products during the synthesis?

A2: N-oxidation of the tertiary amine in the pyrrolizidine core is a common side reaction, especially in the presence of oxidizing agents or under aerobic conditions.[5] To minimize this:

  • Work under an inert atmosphere: Conduct reactions under nitrogen or argon to exclude atmospheric oxygen.

  • Use purified, peroxide-free solvents: Solvents like THF can form peroxides upon storage, which can lead to N-oxidation.

  • Choose reagents carefully: Avoid strong oxidizing agents unless they are specifically required for a transformation. If an oxidation step is necessary, consider chemoselective reagents that will not affect the tertiary amine.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A3: Due to the similar polarity of many of the intermediates and by-products, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. Staining with potassium permanganate or iodine can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of by-products. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the products and by-products, which helps in elucidating the reaction pathway and identifying unexpected side reactions.

Logical Relationship: Troubleshooting Low Yield

G Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Degradation Product Degradation? Low_Yield->Degradation Remove_Water Action: Remove Water (e.g., Dean-Stark) Incomplete_Reaction->Remove_Water Optimize_Catalyst Action: Optimize Catalyst Concentration Incomplete_Reaction->Optimize_Catalyst Milder_Conditions Action: Use Milder Conditions/Reagents Side_Reactions->Milder_Conditions Optimize_Temp_Time Action: Optimize Temperature & Time Degradation->Optimize_Temp_Time

Caption: Decision-making workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol: Optimized Esterification of Heliotridine
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add heliotridine (1.0 eq) and angelic acid (1.2 eq).

  • Solvent Addition: Add toluene to the flask to a concentration of 0.1 M with respect to heliotridine.

  • Catalyst Addition: Add concentrated sulfuric acid (3 mol%) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by TLC (Mobile Phase: 9:1 DCM/Methanol with 1% triethylamine). The reaction is typically complete within 8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

Acetylheliotrine Detection by LC-MS/MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Acetylheliotrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standard?

Answer:

Poor peak shape can arise from several factors related to the chromatography or the sample itself. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[1] Ensure your sample solvent is similar in composition to, or weaker than, the starting mobile phase conditions.[1]

  • Column Contamination: Buildup of contaminants on the column can cause peak tailing.[2] Flush the column with a strong solvent recommended by the manufacturer.[1] Using a guard column can help protect the analytical column from contaminants.[1]

  • Secondary Interactions: Interactions between this compound and active sites on the column packing material can cause peak tailing.[2] Adjusting the mobile phase pH or using a column with a different stationary phase (e.g., a biphenyl phase for aromatic compounds) can mitigate these interactions.[3]

  • Extra-Column Volume: Excessive tubing length or dead volume in connections can lead to peak broadening and tailing.[1][2] Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected.

Question: I am experiencing low sensitivity or no signal for this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Low sensitivity is a common issue in LC-MS/MS analysis. The problem can originate from the sample, the LC system, or the mass spectrometer.

  • Sample Degradation: this compound, like many natural products, may be unstable. Prepare fresh samples and standards and store them appropriately, typically at low temperatures and protected from light.[4]

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed or enhanced signal.[4][5]

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[6][7] Matrix-matched calibration curves are essential for accurate quantification in complex matrices.[6][8]

  • Incorrect Mass Spectrometer Settings: Suboptimal MS parameters will result in a weak signal.

    • Solution: Infuse an this compound standard directly into the mass spectrometer to optimize parameters such as precursor and product ions, collision energy, and cone voltage.[9]

  • Ion Source Contamination: A dirty ion source can lead to a significant drop in sensitivity.[10]

    • Solution: Regularly clean the ion source components, including the capillary and cone, as per the manufacturer's guidelines.[10]

  • Mobile Phase Issues: The choice of mobile phase additives is crucial for good ionization.

    • Solution: For positive electrospray ionization (ESI+), which is common for pyrrolizidine alkaloids, ensure the mobile phase contains a volatile acid like formic acid (typically 0.1%) to promote protonation.[3][5]

Question: My retention times for this compound are shifting between injections. What could be the cause?

Answer:

Retention time shifts can compromise the reliability of your analysis. The following are common causes and their solutions:

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Ensure your method includes a sufficient equilibration time.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the solvent composition and affect retention times. Prepare fresh mobile phases regularly and keep the solvent bottles capped.[1]

  • Column Temperature Fluctuations: Changes in the column temperature can lead to retention time shifts. Use a column oven to maintain a stable temperature.[8]

  • Pump and Flow Rate Issues: Air bubbles in the pump, leaks, or malfunctioning pump seals can cause pressure fluctuations and inconsistent flow rates, leading to retention time variability.[4][10] Purge the pumps to remove air bubbles and check for any leaks in the system.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (precursor > product ions) for this compound in positive ESI mode?

A1: While specific transitions should be optimized for your instrument, a common precursor ion for this compound is its protonated molecule [M+H]⁺. The exact m/z will depend on the chemical formula of this compound. Fragmentation in the collision cell will produce characteristic product ions. For pyrrolizidine alkaloids, fragmentation often involves the loss of the necine base or parts of the ester side chain. For a structurally similar pyrrolizidine alkaloid, heliotrine, a transition of m/z 314.2 > 120.1 has been reported, which may serve as a starting point for optimization.

Q2: How can I effectively remove matrix effects when analyzing this compound in complex samples like herbal extracts?

A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples before LC-MS/MS analysis.[6][11] For pyrrolizidine alkaloids, cation exchange SPE cartridges (e.g., Oasis MCX) have been shown to be effective in reducing matrix interferences.[6] The general procedure involves loading the sample onto the cartridge, washing away interfering compounds, and then eluting the target analytes.

Q3: What type of analytical column is best suited for the separation of this compound?

A3: C18 reversed-phase columns are widely used for the analysis of pyrrolizidine alkaloids.[5] Columns with a smaller particle size (e.g., sub-2 µm) can provide better resolution and faster analysis times.[5] For separating isomers, which can be a challenge with pyrrolizidine alkaloids, careful optimization of the mobile phase gradient is crucial.[6]

Q4: What are some key considerations for sample preparation of solid samples (e.g., plant material) for this compound analysis?

A4: Proper sample preparation is critical for accurate and reproducible results. For solid samples, this typically involves:

  • Homogenization: Grinding or milling the sample to a fine powder to ensure homogeneity and increase the surface area for extraction.[11]

  • Extraction: Using an appropriate solvent to extract the this compound from the sample matrix. Polar solvents like methanol or aqueous solutions of dilute acids are effective for extracting pyrrolizidine alkaloids and their N-oxides.[11]

  • Cleanup: As mentioned, a cleanup step like SPE is often necessary to remove matrix components that can interfere with the analysis.[6]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Ionization Mode Electrospray Ionization (ESI), PositivePyrrolizidine alkaloids readily form protonated molecules.
Precursor Ion [M+H]⁺The exact m/z depends on the specific chemical formula.
Product Ions Instrument DependentRequires optimization; often related to the necine base or ester side chain.
Mobile Phase Additives 0.05% - 0.2% Formic Acid, 2.5 mM Ammonium FormateTo promote ionization and improve peak shape.[5][8]
Linear Range e.g., 0.6–250 µg/kgThis is highly dependent on the matrix and instrument sensitivity.[6]
LOD/LOQ Below 75 µg/kgMethod performance should be sufficient to meet regulatory limits where applicable.[6]

Experimental Protocols

Protocol 1: Sample Preparation of Herbal Material using Solid-Phase Extraction (SPE)

  • Homogenization: Weigh approximately 1 gram of the homogenized plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 0.05 M sulfuric acid in 50% methanol. Vortex for 1 minute and shake for 1 hour.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 1 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.

  • Elution: Elute the this compound and other pyrrolizidine alkaloids with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Visualizations

Troubleshooting_Workflow Start LC-MS/MS Issue Detected (e.g., No/Low Signal) Check_MS Check MS Performance (Infuse Standard) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Check_LC Check LC System LC_OK LC System OK? Check_LC->LC_OK Check_Sample Investigate Sample Preparation & Integrity Sample_OK Sample Prep OK? Check_Sample->Sample_OK MS_OK->Check_LC Yes Clean_Source Clean Ion Source & Recalibrate MS_OK->Clean_Source No LC_OK->Check_Sample Yes Check_Connections Check for Leaks & Blockages LC_OK->Check_Connections No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Sample_OK->Improve_Cleanup No Resolved Issue Resolved Sample_OK->Resolved Yes Optimize_Params Optimize MS Parameters (CE, Cone Voltage) Clean_Source->Optimize_Params Optimize_Params->Check_MS New_Mobile_Phase Prepare Fresh Mobile Phase Check_Connections->New_Mobile_Phase New_Mobile_Phase->Check_LC Fresh_Sample Prepare Fresh Sample & Standards Improve_Cleanup->Fresh_Sample Fresh_Sample->Check_Sample

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Sample_Prep_Workflow Start Solid Sample (e.g., Plant Material) Homogenize Homogenize (Grind/Mill) Start->Homogenize Extract Extract with Aqueous/Organic Solvent Homogenize->Extract Centrifuge Centrifuge/ Filter Extract->Centrifuge Cleanup Sample Cleanup (SPE) Centrifuge->Cleanup Evaporate Evaporate & Reconstitute Cleanup->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

References

Technical Support Center: Optimizing Cytotoxicity Assays for Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assay conditions for Acetylheliotrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential toxicity. The cytotoxicity of many PAs, including likely this compound, is not inherent to the molecule itself. Instead, it requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans, to be converted into reactive metabolites.[1][2] These reactive intermediates can then bind to cellular macromolecules like DNA and proteins, leading to cell damage, apoptosis (programmed cell death), and cell cycle arrest.[1][2]

Q2: Which cell lines are suitable for testing this compound cytotoxicity?

Due to the requirement for metabolic activation, standard cancer cell lines may not show significant cytotoxicity.[3] It is crucial to use cell lines that are metabolically competent or have been engineered to express relevant CYP enzymes. Recommended cell lines include:

  • HepaRG™ cells: These are human hepatic progenitor cells that can differentiate into functional hepatocytes expressing a wide range of metabolic enzymes, including CYPs.[4]

  • HepG2 cells overexpressing CYP3A4 (HepG2-CYP3A4): This engineered cell line provides a consistent and high level of the specific enzyme required for PA activation.[5]

  • Primary human hepatocytes: While being the most physiologically relevant, their use can be limited by availability, cost, and inter-donor variability.[5]

For assessing off-target cytotoxicity, non-hepatic cell lines can be used as controls, but co-culture systems or the addition of an external metabolic activation system (like liver S9 fractions) would be necessary.

Q3: What are the typical concentration ranges and incubation times to start with for this compound?

ParameterRecommended Starting RangeRationale
Concentration Range 0.1 µM to 1000 µMTo capture a wide spectrum of potential cytotoxic effects, from no effect to complete cell death.
Incubation Time 24 to 72 hoursTo allow for metabolic activation and the subsequent cytotoxic effects to manifest.[6]

It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q4: What type of cytotoxicity assays are appropriate for this compound?

Several types of assays can be used, each with its own advantages and disadvantages. A multi-assay approach is often recommended for comprehensive analysis.

Assay TypePrinciple
Metabolic Assays (e.g., MTT, XTT, Resazurin) Measure the metabolic activity of viable cells, which is proportional to cell number.
Membrane Integrity Assays (e.g., LDH release, Trypan Blue) Measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells.[6][7]
ATP Content Assays Quantify the amount of ATP in viable cells, which is a marker of metabolically active cells.[8]
Real-Time Cell Analysis (e.g., impedance-based) Continuously monitor cell proliferation, morphology, and attachment in real-time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Cytotoxicity Observed - Insufficient metabolic activation in the chosen cell line.- this compound concentration is too low.- Incubation time is too short.- Use a metabolically competent cell line (e.g., HepaRG, HepG2-CYP3A4).- Increase the concentration range of this compound.- Extend the incubation period (e.g., up to 72 hours).
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.[7]
High Background Signal - Contamination of cell culture.- Components in the test compound solution interfering with the assay.- Regularly check for and discard contaminated cultures.- Run a vehicle control (e.g., DMSO) and a compound-only control (no cells) to assess for interference.
IC50 Values Differ Between Assays - Different assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).- This is often expected. Report the IC50 values for each assay used and consider the mechanism of cell death.[6]

Experimental Protocols

General Protocol for Cytotoxicity Testing of this compound using a Tetrazolium-Based Assay (e.g., MTT)
  • Cell Seeding:

    • Culture metabolically competent cells (e.g., HepaRG or HepG2-CYP3A4) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final solvent concentration should be consistent across all wells and typically ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HepaRG or HepG2-CYP3A4) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubation (24-72 hours) cell_seeding->treatment compound_prep This compound Serial Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for a typical cytotoxicity assay.

signaling_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound cyp3a4 CYP3A4 (in liver cells) This compound->cyp3a4 reactive_metabolite Reactive Metabolite (Dehydropyrrolizidine ester) cyp3a4->reactive_metabolite dna_adducts DNA Adducts & Cross-linking reactive_metabolite->dna_adducts protein_adducts Protein Adducts reactive_metabolite->protein_adducts ros Reactive Oxygen Species (ROS) reactive_metabolite->ros cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_adducts->cell_cycle_arrest apoptosis Apoptosis ros->apoptosis cytotoxicity Cytotoxicity cell_cycle_arrest->cytotoxicity apoptosis->cytotoxicity

Caption: Putative cytotoxic mechanism of this compound.

References

Acetylheliotrine degradation products and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of acetylheliotrine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound degradation products.

Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?

Answer: Unexpected peaks in your HPLC chromatogram can arise from several sources. Here's a systematic approach to troubleshoot this issue:

  • Degradation of this compound: this compound, like other pyrrolizidine alkaloids (PAs), is susceptible to degradation under certain conditions. The additional peaks could be degradation products. PAs are known to be particularly unstable in alkaline conditions and when exposed to light[1]. Consider if your sample handling, solvent pH, or storage conditions could have contributed to degradation.

  • Contamination: The peaks could be from contaminants in your sample, solvent, or HPLC system. Run a blank injection (mobile phase only) to rule out system contamination. Ensure you are using high-purity solvents and that all glassware is scrupulously clean.

  • Impurity Profile of the Starting Material: The unexpected peaks might be impurities present in your initial this compound standard. Review the certificate of analysis for your standard to check for known impurities.

Question: My LC-MS analysis of a forced degradation sample of this compound shows several new masses, but I am unsure how to proceed with their identification. What is the recommended workflow?

Answer: Identifying unknown degradation products requires a systematic approach combining mass spectrometry and potentially other spectroscopic techniques.

  • Propose Molecular Formulas: Based on the high-resolution mass spectrometry (HRMS) data, calculate the possible molecular formulas for each new mass.

  • Analyze Fragmentation Patterns: Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns for both the parent this compound molecule and the unknown degradation products. The fragmentation of the pyrrolizidine core and the ester side chain will provide crucial structural clues.

  • Postulate Structures: Compare the fragmentation patterns of the degradation products to that of this compound to hypothesize the structural modifications that may have occurred (e.g., hydrolysis, oxidation, N-oxidation). Common degradation pathways for PAs involve the formation of N-oxides and dehydropyrrolizidine derivatives, which are considered toxic metabolites[2][3][4].

  • Consider Isomers: Be aware that degradation can lead to the formation of isomers, which will have the same mass but different chromatographic retention times.

  • Isolate and Confirm with NMR: For unambiguous structure elucidation, it is often necessary to isolate the major degradation products using techniques like preparative HPLC and then perform nuclear magnetic resonance (NMR) spectroscopy[5].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound degradation studies.

What are the typical forced degradation conditions for this compound?

Forced degradation studies are typically conducted under the stress conditions outlined in the International Council for Harmonisation (ICH) guidelines[6]. For a pyrrolizidine alkaloid like this compound, the following conditions are recommended:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room or elevated temperatures. PAs are generally more susceptible to degradation under alkaline conditions[1].

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). Heliotrine, a closely related compound, is known to react violently with strong oxidizers[7].

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80 °C).

  • Photodegradation: Exposing the drug substance in solution to UV and visible light. PAs have been shown to degrade under UV radiation[1].

What are the expected degradation products of this compound?

Based on the known chemistry of pyrrolizidine alkaloids, the expected degradation products of this compound include:

  • Heliotrine: Resulting from the hydrolysis of the acetyl group.

  • Retronecine: Formed upon complete hydrolysis of the ester side chain.

  • This compound N-oxide: A product of oxidation at the nitrogen atom of the pyrrolizidine ring. N-oxides are common metabolites and degradation products of PAs[3][4].

  • Dehydropyrrolizidine Derivatives: These are highly reactive metabolites and potential degradation products formed through oxidation of the pyrrolizidine ring[2].

  • Isomers: Photolytic degradation, in particular, can lead to the formation of various isomers[1].

Which analytical techniques are most suitable for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products by providing molecular weight information and, with tandem MS (MS/MS), valuable structural information through fragmentation analysis[5][8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of isolated degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the typical information that would be generated.

Stress ConditionThis compound Remaining (%)Major Degradation Product(s)Degradation Product Area (%)
0.1 M HCl, 60°C, 24h92.5Heliotrine5.2
0.1 M NaOH, RT, 4h75.8Heliotrine, Retronecine18.3, 4.1
3% H₂O₂, RT, 24h88.1This compound N-oxide9.7
80°C, 48h98.2Minor unidentified peaks< 1.0
UV/Vis Light, 24h85.3Isomeric products12.5

Experimental Protocols

Protocol for Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep the solution at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Also, reflux a solution of this compound (0.5 mg/mL in water) at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (0.5 mg/mL in methanol/water) to a photostability chamber providing both UV and visible light exposure according to ICH Q1B guidelines.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Protocol for HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms nmr Isolation & NMR lcms->nmr dp1 Degradation Product 1 nmr->dp1 dp2 Degradation Product 2 nmr->dp2 dp_n ... nmr->dp_n troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Potential Causes start Unexpected Peaks in HPLC Chromatogram check_blank Run Blank Injection start->check_blank check_degradation Review Sample Handling & Storage (pH, Light) start->check_degradation check_standard Check Certificate of Analysis of Standard start->check_standard system_contamination System Contamination check_blank->system_contamination degradation_product Degradation Product check_degradation->degradation_product impurity Starting Material Impurity check_standard->impurity

References

Enhancing the resolution of Acetylheliotrine in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Acetylheliotrine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic analysis of this compound?

The main challenge lies in its separation from structurally similar pyrrolizidine alkaloids (PAs), including its isomers. Many PAs share the same core structure and differ only in the stereochemistry or position of ester groups, leading to very similar chromatographic behavior and co-elution.

Q2: Which type of chromatography column is most effective for this compound analysis?

Reversed-phase columns, particularly C18 phases, are widely used for the analysis of this compound and other PAs. For high-resolution separations, especially when dealing with complex matrices or isomers, Ultra-High-Performance Liquid Chromatography (UHPLC) columns with smaller particle sizes (e.g., sub-2 µm) are recommended. Specifically, columns like the ACQUITY UPLC HSS T3 have shown excellent performance in retaining and separating a wide range of polar and nonpolar PAs.

Q3: How does the mobile phase pH affect the peak shape and retention of this compound?

This compound is a basic compound. The pH of the mobile phase significantly influences its ionization state and, consequently, its retention and peak shape.[1][2]

  • Low pH (acidic conditions): At a pH below the pKa of this compound, it will be protonated (positively charged). This can lead to reduced retention on a C18 column and potential peak tailing due to interactions with residual silanol groups on the silica support. However, acidic conditions are often used in LC-MS analysis to promote ionization for detection.

  • Mid-range to High pH (neutral to basic conditions): At a pH above its pKa, this compound will be in its neutral form, leading to increased retention on a reversed-phase column and often improved peak shape. Alkaline mobile phases have been shown to be effective in differentiating between some PA isomers.[3]

Q4: What are the typical mobile phases used for this compound separation?

Common mobile phases for the reversed-phase separation of PAs like this compound consist of a mixture of water and an organic solvent, typically acetonitrile or methanol.[4] To control pH and improve peak shape, additives are commonly used:

  • Acidic Mobile Phase: Water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

  • Basic Mobile Phase: Water with a buffer such as ammonium acetate or ammonium bicarbonate.

Q5: Can I use a UV detector for this compound analysis?

Yes, a UV detector can be used for the analysis of this compound. However, its sensitivity may be lower compared to mass spectrometry (MS). The UV detection wavelength is typically set in the range of 210-230 nm for PAs. An HPLC-UV method can be a cost-effective approach for routine analysis when high sensitivity is not required.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Interfering Peak
Possible Cause Recommended Solution
Inappropriate Mobile Phase Strength In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase the retention time of the analytes and may improve separation.
Incorrect Mobile Phase pH Adjust the mobile phase pH. Since this compound is basic, moving to a more alkaline pH can increase its retention and alter the selectivity between it and other compounds. Ensure the chosen pH is compatible with your column's specifications.
Suboptimal Column Chemistry If resolution does not improve with mobile phase adjustments, consider a different column stationary phase. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for PAs.
Inadequate Column Efficiency Ensure you are using a high-efficiency column (smaller particle size, e.g., < 3 µm). If using an older column, it may be degraded; replace it with a new one.
Temperature Effects Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction, which can sometimes improve resolution. Try adjusting the temperature in 5 °C increments.
Issue 2: this compound Peak is Tailing
Possible Cause Recommended Solution
Secondary Silanol Interactions As a basic compound, this compound can interact with acidic silanol groups on the silica surface of the column, causing tailing. Add a competing base like triethylamine (TEA) to the mobile phase (at low concentrations, e.g., 0.1%) or use a modern, end-capped column designed for excellent peak shape for bases.
Column Overload If the peak tailing is more pronounced at higher concentrations, you may be overloading the column. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation A blocked frit or a void at the head of the column can cause peak distortion. Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
Inappropriate Mobile Phase pH Operating at a pH where this compound is partially ionized can sometimes lead to poor peak shape. Adjust the pH to be at least 1.5-2 pH units away from the pKa of this compound.
Issue 3: Low or No Signal for this compound
Possible Cause Recommended Solution
Improper Sample Preparation PAs can be present in complex matrices. Ensure your extraction and clean-up procedure is efficient. Solid-Phase Extraction (SPE) is often used to clean up plant extracts before analysis.
Incorrect Detection Wavelength (UV) If using a UV detector, ensure the wavelength is set appropriately for PAs (typically 210-230 nm).
Suboptimal Ionization (MS) If using a mass spectrometer, ensure the mobile phase is compatible with good ionization. Acidic mobile phases (e.g., with formic acid) are generally preferred for positive-ion electrospray ionization (ESI+).
Analyte Degradation Ensure samples are stored properly and that the mobile phase conditions are not causing degradation of this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction and clean-up of this compound from dried plant material.

  • Grinding: Homogenize the dried plant material to a fine powder (e.g., using a ball mill).

  • Extraction:

    • Weigh approximately 1-2 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 20 mL of the extraction solution and combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the PAs with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for injection into the chromatography system.

Protocol 2: UPLC-MS/MS Method for High-Resolution Analysis

This method is adapted from a validated procedure for the analysis of multiple PAs and is suitable for achieving high resolution and sensitivity.[4]

Parameter Condition
Column ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
Gradient Program 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

toxicokinetics_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Bioactivation) cluster_excretion Excretion Ingestion Ingestion of This compound Bloodstream Bloodstream Ingestion->Bloodstream GI Tract Liver Liver (Primary Site of Metabolism) Bloodstream->Liver Liver->Bloodstream Recirculation Metabolites Dehydropyrrolizidine Alkaloid (DHP) Metabolites (Electrophilic & Toxic) Liver->Metabolites CYP450 Enzymes Excretion Excretion (Urine/Feces) Metabolites->Excretion Detoxification (e.g., GSH Conjugation) Toxicity Cellular Damage (DNA/Protein Adducts) Metabolites->Toxicity Detoxification (e.g., GSH Conjugation) troubleshooting_workflow Start Poor Resolution or Peak Tailing Observed CheckMobilePhase Is Mobile Phase Composition Optimal? Start->CheckMobilePhase AdjustSolventRatio Adjust Organic/Aqueous Ratio CheckMobilePhase->AdjustSolventRatio No CheckColumn Is the Column in Good Condition? CheckMobilePhase->CheckColumn Yes AdjustpH Modify Mobile Phase pH AdjustSolventRatio->AdjustpH AdjustpH->CheckColumn Backflush Back-flush Column CheckColumn->Backflush No CheckSample Is Sample Overloaded or Degraded? CheckColumn->CheckSample Yes ReplaceColumn Replace Column Backflush->ReplaceColumn End Resolution Improved ReplaceColumn->End DiluteSample Dilute Sample CheckSample->DiluteSample Yes CheckSample->End No DiluteSample->End

References

Acetylheliotrine: Safety, Handling, and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acetylheliotrine is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity, genotoxicity, and tumorigenicity. This document is intended as a general safety and information resource for researchers, scientists, and drug development professionals working with this compound in controlled laboratory settings. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department before handling this substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a pyrrolizidine alkaloid that can be isolated from various plant species. The primary hazards associated with this compound and other pyrrolizidine alkaloids are their potential to cause severe liver damage (hepatotoxicity), genetic damage (genotoxicity), and cancer (tumorigenicity). Exposure can occur through inhalation, ingestion, or skin contact.

Q2: What are the recommended storage conditions for this compound?

In the absence of specific manufacturer instructions, compounds of this nature are typically stored in a cool, dry, and well-ventilated area, away from incompatible materials. It should be kept in a tightly sealed container, and protected from light. Always refer to the specific storage conditions provided on the Safety Data Sheet (SDS).

Q3: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE should always be worn when handling this compound. This includes, but is not limited to:

  • A properly fitted laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • In some cases, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate level of PPE.

Q4: How should this compound waste be disposed of?

This compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.

Troubleshooting and Emergency Procedures

Issue Possible Cause Recommended Action
Accidental Spill Improper handling, container failure.1. Evacuate the immediate area. 2. Alert your supervisor and EHS department. 3. Do not attempt to clean up the spill unless you are trained and equipped to do so. 4. Follow your institution's established spill response protocol.
Personal Exposure (Skin Contact) Inadequate PPE, accidental splash.1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. 4. Report the incident to your supervisor and EHS department.
Personal Exposure (Eye Contact) Inadequate eye protection, accidental splash.1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention. 3. Report the incident to your supervisor and EHS department.
Personal Exposure (Inhalation) Improper ventilation, aerosolization of the compound.1. Immediately move to fresh air. 2. Seek immediate medical attention. 3. Report the incident to your supervisor and EHS department.

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency prep_start Start: Proposed Experiment with this compound risk_assessment Conduct Thorough Risk Assessment prep_start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection fume_hood Work in a Certified Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Compound Carefully fume_hood->weighing spill Spill Occurs fume_hood->spill exposure Exposure Occurs fume_hood->exposure dissolving Dissolve in Appropriate Solvent weighing->dissolving decontaminate Decontaminate Work Area dissolving->decontaminate waste_disposal Dispose of Waste in Designated Hazardous Waste Container decontaminate->waste_disposal cleanup_end End of Procedure waste_disposal->cleanup_end emergency_procedures Follow Emergency Procedures spill->emergency_procedures exposure->emergency_procedures

Caption: General workflow for safely handling potentially toxic compounds.

This information is for guidance purposes only and does not constitute a comprehensive safety protocol. All laboratory work should be conducted in accordance with established institutional and regulatory safety standards.

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Acetylheliotrine and Heliotrine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific data on the cytotoxic properties of the pyrrolizidine alkaloids Acetylheliotrine and Heliotrine reveals significant disparities in the extent of their investigation. While Heliotrine has been the subject of multiple toxicological studies, providing insights into its cytotoxic potential and mechanisms of action, data on the cytotoxicity of this compound remains conspicuously absent in the current scientific literature. This guide aims to provide a detailed comparison based on the available evidence for Heliotrine and the general toxicological principles of pyrrolizidine alkaloids (PAs), which may offer inferred knowledge regarding this compound.

Executive Summary

Heliotrine, a heliotridine-based monoester pyrrolizidine alkaloid, has demonstrated cytotoxic effects in various in vitro models, with its potency being cell-type dependent. The primary mechanism of its toxicity involves metabolic activation by cytochrome P450 enzymes into reactive pyrrolic metabolites, which can form adducts with cellular macromolecules like DNA and proteins, leading to cell damage and death. In contrast, a thorough search of scientific literature yielded no specific studies evaluating the cytotoxicity of this compound, including determinations of its half-maximal inhibitory concentration (IC50). Therefore, a direct quantitative comparison of the cytotoxicity of these two compounds is not currently possible.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its IC50 value, which represents the concentration of the substance required to inhibit the growth of a cell population by 50%. The available data for Heliotrine is summarized in the table below.

CompoundCell LineAssayIC50/EC50 ValueReference
HeliotrineChicken Hepatocarcinoma (CRL-2118)Not Specified~ 73 µM[1]
HeliotrinePrimary Human HepatocytesNot Specified> 500 µM (EC50 not calculable due to low cytotoxicity)[2]

Note: The lack of data for this compound prevents a direct comparison.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like pyrrolizidine alkaloids.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Heliotrine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of heliotridine-type pyrrolizidine alkaloids like Heliotrine is primarily attributed to their metabolic activation in the liver.

metabolic_activation Heliotrine Heliotrine CYP450 Cytochrome P450 (Metabolic Activation) Heliotrine->CYP450 DHH Dehydroheliotridine (DHH) (Reactive Metabolite) CYP450->DHH Adducts DNA and Protein Adducts DHH->Adducts Cytotoxicity Cytotoxicity Adducts->Cytotoxicity

Caption: Metabolic activation of Heliotrine to a reactive metabolite leading to cytotoxicity.

This metabolic activation leads to the formation of dehydroheliotridine (DHH), a reactive pyrrolic metabolite. DHH is an electrophilic agent that can readily form covalent bonds (adducts) with nucleophilic sites in cellular macromolecules, including DNA and proteins. The formation of these adducts can disrupt normal cellular processes, leading to DNA damage, protein dysfunction, and ultimately, cell death through apoptosis or necrosis. Studies have shown that Heliotrine can inhibit both DNA and RNA synthesis.

While no specific data exists for this compound, the presence of an acetyl group could potentially influence its metabolic activation and reactivity. Acetylation can sometimes alter the lipophilicity and steric properties of a molecule, which may affect its interaction with metabolic enzymes and cellular targets. However, without experimental data, any prediction of its cytotoxic potential relative to Heliotrine would be purely speculative.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the in vitro cytotoxicity of a compound is depicted below.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Stock Solutions) Treatment Treatment with Compound (Dose-Response) CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis Readout Spectrophotometry/ Flow Cytometry MTT->Readout LDH->Readout Apoptosis->Readout IC50 IC50 Calculation Readout->IC50 Conclusion Conclusion on Cytotoxicity IC50->Conclusion

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Conclusion

The available scientific evidence indicates that Heliotrine possesses cytotoxic properties, with its potency varying depending on the cell type. Its mechanism of action is consistent with that of other toxic pyrrolizidine alkaloids, involving metabolic activation to reactive metabolites that cause cellular damage. A significant knowledge gap exists regarding the cytotoxicity of this compound. The absence of any published studies on the cytotoxic effects of this compound makes a direct comparison with Heliotrine impossible at this time. Further research is imperative to characterize the toxicological profile of this compound and to understand how the addition of an acetyl group might modulate the cytotoxicity of the parent compound, Heliotrine. Such studies are crucial for a comprehensive risk assessment of this compound.

References

Acetylheliotrine and Other Pyrrolizidine Alkaloids: A Comparative Guide to their Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxicity of acetylheliotrine and other pyrrolizidine alkaloids (PAs). The information is compiled from various experimental studies to offer an objective overview for researchers, scientists, and professionals in drug development.

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species. Their toxicity, primarily attributed to their metabolic activation in the liver, has been extensively studied, with a significant focus on their hepatotoxic and carcinogenic effects. However, the neurotoxic potential of these compounds is an area of growing concern. This guide will delve into the available data on the neurotoxicity of this compound and compare it with other PAs, highlighting the structure-dependent nature of their toxicity.

Comparative Neurotoxicity of Pyrrolizidine Alkaloids

The neurotoxicity of pyrrolizidine alkaloids is intricately linked to their chemical structure, lipophilicity, and the rate of their metabolic activation into reactive pyrrolic esters. While direct comparative studies on the neurotoxicity of a wide range of PAs are limited, data from in vitro studies on both liver and neuronal cells can provide valuable insights into their relative potencies.

Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity

The following table summarizes the cytotoxic and genotoxic potential of various PAs, including heliotrine (the parent compound of this compound), in metabolically competent human liver cell lines. These cells are capable of metabolizing PAs into their toxic forms, making these data relevant for estimating potential neurotoxicity, which is also dependent on metabolic activation.

Pyrrolizidine AlkaloidCell LineAssayEndpointResultRelative Potency/Rank
Heliotrine HepG2-CYP3A4CytotoxicityCell Viability>75% at 500 µMWeakly cytotoxic
Heliotrine Primary Human Hepatocytes (PHH)Genotoxicity (Comet Assay)BMDL< 7 µMMore genotoxic than monocrotaline and lycopsamine
Heliotrine HepaRGGenotoxicity (γH2AX assay)Relative Potency Factor (RPF)0.01 - 0.1 (Group 3)Lower potency
Lasiocarpine HepG2-CYP3A4CytotoxicityCell ViabilitySignificant dose-dependent decreaseHighly cytotoxic
Lasiocarpine Primary Human Hepatocytes (PHH)Genotoxicity (Comet Assay)BMDL< 7 µMMost potent
Retrorsine HepG2-CYP3A4CytotoxicityCell ViabilitySignificant dose-dependent decreaseHighly cytotoxic
Riddelliine HepG2-CYP3A4CytotoxicityCell ViabilitySignificant dose-dependent decreaseHighly cytotoxic
Monocrotaline HepG2-CYP3A4CytotoxicityCell Viability>75% at 500 µMWeakly cytotoxic
Lycopsamine HepG2-CYP3A4CytotoxicityCell Viability>75% at 500 µMWeakly cytotoxic

BMDL: Benchmark Dose Level

Neuroreceptor Interactions

Beyond direct cytotoxicity, PAs can exert neurotoxic effects through their interaction with neurotransmitter receptors. A study investigating the binding of 13 different PAs to various neuroreceptors revealed significant interactions with muscarinic acetylcholine (mACh) and serotonin (5-HT2) receptors. This suggests a potential mechanism for PA-induced neurological effects independent of metabolic activation to pyrrolic esters.

Pyrrolizidine AlkaloidReceptorIC50 (µM)
3-Acetylheliosupine Muscarinic Acetylcholine (mACh)2.9 - 159.7
Heliotrine Muscarinic Acetylcholine (mACh)8.7 - 512.5
12 other PAs Muscarinic Acetylcholine (mACh)8.7 - 512.5
10 other PAs Serotonin (5-HT2)23.2 - 608.6

These data indicate that acetylated PAs, such as this compound, may exhibit significant binding to neuroreceptors, potentially leading to disruptions in cholinergic and serotonergic neurotransmission.

Experimental Protocols

In Vitro Cytotoxicity and Genotoxicity Assays in Liver Cells

The data presented in the tables were generated using the following methodologies, which are standard for assessing the toxicity of compounds that require metabolic activation.

  • Cell Lines:

    • HepG2-CYP3A4: A human hepatoma cell line engineered to overexpress the cytochrome P450 3A4 enzyme, which is crucial for the metabolic activation of many PAs.

    • HepaRG: A human hepatic progenitor cell line that differentiates into hepatocyte-like and biliary-like cells and expresses a broad range of drug-metabolizing enzymes.

    • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro liver toxicity studies due to their physiological relevance.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with various concentrations of the test PAs for a specified duration (e.g., 24 or 72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

  • Genotoxicity Assays:

    • Comet Assay (Single Cell Gel Electrophoresis):

      • Cells are treated with PAs.

      • Individual cells are embedded in agarose on a microscope slide and lysed.

      • The slides undergo electrophoresis, during which damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

      • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

    • γH2AX Assay:

      • Cells are treated with PAs.

      • DNA double-strand breaks trigger the phosphorylation of the histone variant H2AX at serine 139 (γH2AX).

      • The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for γH2AX.

      • The fluorescence intensity, which is proportional to the number of DNA double-strand breaks, is measured by flow cytometry or high-content imaging.

Neuroreceptor Binding Assay

  • Method: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

    • Membrane preparations from tissues or cells expressing the target receptor (e.g., mACh or 5-HT2 receptors) are incubated with a specific radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound (the PA) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the filter is measured.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Neurotoxicity

The neurotoxic effects of pyrrolizidine alkaloids are thought to be mediated through several signaling pathways, primarily initiated by the formation of reactive pyrrole metabolites. These metabolites can induce cellular damage through various mechanisms.

Metabolic Activation and Formation of DNA Adducts

The primary mechanism of PA-induced toxicity involves their bioactivation by cytochrome P450 enzymes in the liver and potentially in other tissues, including the brain. This process leads to the formation of highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily react with cellular nucleophiles, including DNA, leading to the formation of DNA adducts.

G PA Pyrrolizidine Alkaloid CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->DHPA DNA DNA DHPA->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts

Metabolic activation of pyrrolizidine alkaloids.

Induction of DNA Damage Response and Cell Cycle Arrest

The formation of DNA adducts triggers a cellular DNA damage response (DDR). This complex signaling network aims to repair the damaged DNA. If the damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death) or enter a state of permanent cell cycle arrest (senescence).

G DNA_Adducts DNA Adducts DDR DNA Damage Response (e.g., ATM/ATR activation) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Severe Damage Senescence Senescence Cell_Cycle_Arrest->Senescence Irreparable Damage

DNA damage response and cell fate decisions.

Conclusion

The available evidence suggests that the neurotoxicity of pyrrolizidine alkaloids is a complex process that can involve both direct cytotoxic and genotoxic effects, as well as interactions with neurotransmitter systems. While this compound itself has not been extensively studied for its neurotoxic potential, data on its parent compound, heliotrine, and structurally related PAs indicate a potential for neurotoxicity.

The cytotoxicity and genotoxicity of PAs are strongly dependent on their chemical structure and metabolic activation. Diester PAs, such as lasiocarpine, retrorsine, and riddelliine, generally exhibit higher toxicity than monoester PAs like heliotrine and lycopsamine. However, even less cytotoxic PAs like heliotrine can be genotoxic at relevant concentrations.

Furthermore, the ability of PAs, including acetylated derivatives, to bind to muscarinic and serotonergic receptors suggests a potential for direct interference with neuronal signaling, which could contribute to neurological symptoms observed in cases of PA poisoning.

Further research is needed to directly assess the neurotoxicity of this compound and to elucidate the specific signaling pathways involved in its effects on neuronal cells. Such studies are crucial for a comprehensive risk assessment of human exposure to this and other pyrrolizidine alkaloids.

Unraveling the Molecular Underpinnings of Acetylheliotrine: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a concerted effort to provide the scientific community with a comprehensive resource, this guide offers a detailed validation of the mechanism of action of Acetylheliotrine, a pyrrolizidine alkaloid (PA), benchmarked against other notable compounds in its class. This publication is tailored for researchers, scientists, and drug development professionals, presenting a comparative analysis supported by experimental data, detailed protocols, and clear visualizations to facilitate a deeper understanding of the toxicological profiles of these compounds.

Executive Summary

This compound, a member of the pyrrolizidine alkaloid family, exerts its biological effects through a mechanism shared with other toxic PAs. The core of its action lies in its metabolic activation within the liver by cytochrome P450 enzymes. This bioactivation transforms the parent compound into highly reactive electrophilic pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites are the primary agents of toxicity, readily forming covalent adducts with cellular macromolecules such as DNA and proteins. The formation of these adducts disrupts normal cellular processes, leading to hepatotoxicity, genotoxicity, and potential carcinogenicity. This guide provides a comparative analysis of this compound with other well-studied PAs, namely Lasiocarpine, Senecionine, Retrorsine, and Seneciphylline, highlighting the quantitative differences in their toxicological endpoints.

Comparative Analysis of Pyrrolizidine Alkaloids

The hepatotoxicity of this compound and its alternatives is intrinsically linked to the efficiency of their metabolic activation and the subsequent formation of DNA and protein adducts. The following tables summarize the available quantitative data to facilitate a direct comparison of their cytotoxic and genotoxic potential.

Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various PAs in different cell lines, providing a quantitative comparison of their cytotoxicity. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
Lasiocarpine TK6-CYP3A4~1[1]
Senecionine HepaRG~250[2]
Retrorsine HepaRG~250[2]
Seneciphylline Primary Mouse Hepatocytes~10-20[3]

Note: Direct comparative IC50 values for this compound under the same experimental conditions as the alternatives were not available in the searched literature. The provided data is for related PAs and serves as a benchmark.

Genotoxicity Comparison: DNA Adduct Formation

The formation of DNA adducts is a key indicator of the genotoxic potential of PAs. The quantity of adducts can be measured using techniques like ³²P-postlabeling. The table below compares the levels of DNA adducts formed by different PAs.

CompoundSystemDNA Adduct Level (adducts per 10⁷ nucleotides)Reference
This compound Data Not Available--
Retrorsine Rat Liver (in vivo)~150[4]
Riddelliine (related PA) Rat Liver (in vivo)~100[5]

Note: Quantitative data for DNA adduct formation specifically for this compound was not found in the reviewed literature. The data for Retrorsine and Riddelliine are provided for a comparative perspective on the genotoxic potential of PAs.

Mechanism of Action: A Visualized Pathway

The signaling pathway leading to the toxicity of this compound and other PAs is initiated by their metabolic activation. The following diagram illustrates this critical process.

Pyrrolizidine_Alkaloid_Activation Metabolic Activation of Pyrrolizidine Alkaloids PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Liver Microsomes) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA DNA DNA DHPA->DNA Covalent Binding Protein Cellular Proteins DHPA->Protein Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct Toxicity Hepatotoxicity & Genotoxicity DNA_Adduct->Toxicity Protein_Adduct->Toxicity

Metabolic activation of pyrrolizidine alkaloids.

Experimental Protocols

To ensure the reproducibility and validation of the findings related to the mechanism of action of this compound and its alternatives, detailed experimental protocols for key assays are provided below.

³²P-Postlabeling Assay for DNA Adduct Quantification

This ultrasensitive method is used to detect and quantify DNA adducts formed by carcinogens.[6][7][8]

Materials:

  • DNA sample (1-10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Scintillation counter

Procedure:

  • DNA Digestion: The DNA sample is enzymatically hydrolyzed to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides. This can be achieved by methods such as nuclease P1 treatment, which dephosphorylates normal nucleotides but not the adducted ones.

  • ⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.

  • Quantification: The radioactive spots corresponding to the DNA adducts are detected by autoradiography and quantified by scintillation counting. The level of DNA adducts is expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

P32_Postlabeling_Workflow Workflow of the ³²P-Postlabeling Assay start Start: DNA Sample digest 1. Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) start->digest enrich 2. Adduct Enrichment (Nuclease P1 Treatment) digest->enrich label 3. ⁵'-Radiolabeling (T4 Polynucleotide Kinase & [γ-³²P]ATP) enrich->label separate 4. Chromatographic Separation (Thin-Layer Chromatography) label->separate quantify 5. Detection & Quantification (Autoradiography & Scintillation Counting) separate->quantify end End: DNA Adduct Levels quantify->end

Workflow of the ³²P-Postlabeling Assay.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Hepatocyte cell line (e.g., HepG2, HepaRG)

  • 96-well plates

  • Cell culture medium

  • This compound or alternative PAs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the alternative PAs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Workflow of the MTT Cell Viability Assay start Start: Seed Cells treat 1. Treat with Pyrrolizidine Alkaloids start->treat mtt 2. Add MTT Solution & Incubate treat->mtt solubilize 3. Solubilize Formazan Crystals mtt->solubilize read 4. Measure Absorbance solubilize->read analyze 5. Calculate Cell Viability & IC50 read->analyze end End: Cytotoxicity Data analyze->end

Workflow of the MTT Cell Viability Assay.

Conclusion

This comparative guide validates the mechanism of action of this compound as a genotoxic hepatotoxin, consistent with other pyrrolizidine alkaloids. The primary mechanism involves metabolic activation to reactive pyrrolic esters that form damaging DNA and protein adducts. While direct quantitative comparisons with this compound are limited in the current literature, the data presented for related PAs provide a strong framework for understanding its potential toxicity. The detailed experimental protocols and visual diagrams included in this guide are intended to support further research and a more comprehensive risk assessment of this class of compounds.

References

Comparative Analysis of Acetylated Pyrrolizidine Alkaloids in Heliotropium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acetylated pyrrolizidine alkaloids (PAs), focusing on compounds identified in various Heliotropium species. Direct comparative data for Acetylheliotrine remains limited in publicly accessible literature. Therefore, this analysis centers on closely related acetylated PAs, such as Acetyllasiocarpine and Acetyl Indicine, to provide insights into their distribution and potential biological activities.

Quantitative Data on Acetylated Pyrrolizidine Alkaloids

The following table summarizes the available quantitative data for acetylated PAs in different Heliotropium species. It is important to note that the presence and concentration of these alkaloids can vary based on factors such as geographical location, climate, and the specific plant part analyzed.

Heliotropium SpeciesAcetylated Pyrrolizidine AlkaloidConcentration (% of dry weight)Reference
Heliotropium europaeumAcetyllasiocarpine0.03%[1]
Heliotropium indicumAcetyl indicineNot specified[2][3][4][5][6]

Biological Activities of Heliotropium Extracts and Pyrrolizidine Alkaloids

Extracts from various Heliotropium species have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[7][8][9] While specific data on the isolated acetylated PAs is sparse, the activities of the extracts are often attributed to their complex mixture of phytochemicals, including PAs.

Anti-inflammatory Activity

Extracts of Heliotropium indicum have demonstrated anti-inflammatory properties in various experimental models. For instance, a chloroform extract of H. indicum at a concentration of 150mg/kg body weight showed significant inhibition of carrageenan-induced paw edema in rats.[2] This suggests that compounds within the extract, potentially including acetylated PAs, contribute to this activity.

Antimicrobial Activity

Pyrrolizidine alkaloids isolated from Heliotropium species have shown activity against various microbes. For example, PAs from Heliotropium subulatum displayed strong antibacterial activity against E. coli, S. aureus, Streptococcus pneumonia, and Bacillus subtilis.[9] While the specific contribution of acetylated PAs to this activity is not detailed, it is plausible that they play a role in the overall antimicrobial profile of the plant extracts.

Cytotoxic Activity

Certain PAs and their N-oxides have been investigated for their cytotoxic and antitumor activities.[9] For instance, Indicine-N-oxide, a PA from Heliotropium indicum, has undergone clinical trials for its potential in cancer treatment.[2][4] The methanolic extracts of the stem and leaf of Heliotropium indicum have also shown cytotoxic effects against HeLa cell lines.[4] The presence of acetylated derivatives of these PAs suggests they may also possess cytotoxic properties.

Experimental Protocols

Extraction and Quantification of Pyrrolizidine Alkaloids

The following is a generalized protocol for the extraction and quantification of PAs from Heliotropium species, based on common methodologies described in the literature.

1. Sample Preparation:

  • Collect and air-dry the plant material (leaves, stems, or whole plant).

  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acidify the concentrated extract with an appropriate acid (e.g., 0.5 M H₂SO₄).

  • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-polar compounds.

  • Basify the aqueous layer with a base (e.g., ammonia solution) to a pH of 9-10.

  • Extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic extracts and evaporate to dryness to obtain the crude alkaloid fraction.

3. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol).

  • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

  • Detect and quantify the target acetylated PAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Use certified reference standards for the specific acetylated PAs for accurate quantification.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)

This assay provides a measure of the anti-inflammatory activity of a substance by assessing its ability to inhibit the denaturation of protein, a hallmark of inflammation.

1. Preparation of Reagents:

  • Test Solution: Dissolve the isolated acetylated PA or plant extract in a suitable solvent (e.g., methanol) to prepare various concentrations.

  • Egg Albumin Solution (5%): Prepare a 5% v/v solution of fresh hen egg albumin in phosphate-buffered saline (PBS, pH 6.4).

  • Standard Drug: Prepare a standard solution of a known anti-inflammatory drug (e.g., diclofenac sodium) in methanol.

2. Assay Procedure:

  • To 2.8 ml of the egg albumin solution, add 0.2 ml of the test solution at different concentrations.

  • For the control, add 0.2 ml of the solvent instead of the test solution.

  • For the standard, add 0.2 ml of the standard drug solution.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

3. Calculation:

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a substance against various microorganisms.

1. Preparation of Materials:

  • Test Microorganisms: Obtain pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Agar Plates: Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

  • Test Solution: Dissolve the isolated acetylated PA or plant extract in a suitable solvent (e.g., DMSO) to a known concentration.

  • Standard Antibiotic: Use a standard antibiotic disc as a positive control.

2. Assay Procedure:

  • Inoculate the agar plates uniformly with the test microorganism.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µl) of the test solution into the wells.

  • Place the standard antibiotic disc on the agar surface.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

3. Measurement:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Visualizations

Experimental Workflow for Pyrrolizidine Alkaloid Analysis

experimental_workflow plant_material Heliotropium sp. Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acidification Acidification (0.5M H₂SO₄) concentration->acidification defatting Defatting (Hexane/Chloroform) acidification->defatting basification Basification (NH₄OH) defatting->basification alkaloid_extraction Alkaloid Extraction (Chloroform) basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Extract alkaloid_extraction->crude_alkaloids hplc_ms HPLC-MS/MS Analysis crude_alkaloids->hplc_ms quantification Quantification of Acetylated PAs hplc_ms->quantification

Caption: Workflow for the extraction and analysis of PAs.

Postulated Signaling Pathway for PA-induced Cytotoxicity

Pyrrolizidine alkaloids are known to be hepatotoxic, and their toxicity is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This activation leads to the formation of highly reactive pyrrolic esters that can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis. While the specific pathways for acetylated PAs are not fully elucidated, a generalized pathway involving oxidative stress and the activation of cell death pathways is plausible.

signaling_pathway acetyl_pa Acetylated Pyrrolizidine Alkaloid cyp450 Cytochrome P450 Metabolism (Liver) acetyl_pa->cyp450 reactive_metabolite Reactive Pyrrolic Metabolite cyp450->reactive_metabolite dna_damage DNA Adducts & Damage reactive_metabolite->dna_damage covalent binding protein_adducts Protein Adducts reactive_metabolite->protein_adducts covalent binding oxidative_stress Oxidative Stress (ROS Production) reactive_metabolite->oxidative_stress apoptosis Apoptosis / Cell Death dna_damage->apoptosis protein_adducts->apoptosis mapk MAPK Pathway Activation oxidative_stress->mapk nfkb NF-κB Pathway Activation oxidative_stress->nfkb mapk->apoptosis nfkb->apoptosis

Caption: Postulated pathway of PA-induced cytotoxicity.

References

Comparative Efficacy of Acetylheliotrine and Its Parent Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetylheliotrine, a pyrrolizidine alkaloid (PA), and its parent compound, heliotrine. Due to a lack of publicly available data on synthetic analogues of this compound, this comparison focuses on the known biological activities and toxicological profiles of these related natural compounds. The information presented is based on existing experimental data for pyrrolizidine alkaloids.

Introduction to this compound

This compound is a derivative of heliotrine, a well-characterized pyrrolizidine alkaloid found in various plant species, particularly those of the Heliotropium genus. Structurally, it is understood to be 7-acetylheliotrine. PAs are known for their significant biological activities, which are intrinsically linked to their chemical structure and metabolic activation. While research on heliotrine is more extensive, data specifically on this compound is limited. However, structure-activity relationships within the PA class suggest that acetylation can modulate biological effects, including toxicity. One study has indicated that 7-acetyl PA derivatives may exhibit higher genotoxic potency compared to their parent compounds[1].

Comparative Biological Activity

Pyrrolizidine alkaloids are primarily recognized for their hepatotoxicity, which arises from their metabolic activation in the liver. However, they have also been investigated for other potential pharmacological effects.

Data Summary: Heliotrine vs. This compound

CompoundKnown Biological ActivitiesKey FindingsCitations
Heliotrine Hepatotoxicity, Genotoxicity, Antimitotic, Inhibition of DNA and RNA synthesisInduces cellular hypertrophy and inhibits nucleic acid and protein synthesis in human liver cells.[2][3][2][3]
This compound (inferred from related compounds) Likely Hepatotoxicity and Genotoxicity7-acetyl PA derivatives have shown higher genotoxic potency in some studies compared to their parent compounds.[1][1]

Note: Specific efficacy data for this compound in therapeutic contexts is not available in the reviewed literature. The primary biological effect documented for related PAs is toxicity.

Mechanism of Action: Metabolic Activation and Hepatotoxicity

The biological activity of hepatotoxic pyrrolizidine alkaloids, including heliotrine and likely this compound, is dependent on their metabolic activation by cytochrome P450 enzymes in the liver. This process converts the relatively inert parent alkaloid into highly reactive pyrrolic metabolites.

These reactive metabolites, specifically dehydropyrrolizidine alkaloids (dehydro-PAs), are electrophilic and can readily form adducts with cellular macromolecules such as DNA and proteins. This alkylation of cellular components disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and the characteristic veno-occlusive disease seen in PA poisoning.

PA_Metabolic_Activation cluster_0 In the Liver cluster_1 Cellular Targets Parent_PA Parent Pyrrolizidine Alkaloid (e.g., Heliotrine, this compound) Reactive_Metabolite Reactive Pyrrolic Metabolite (Dehydropyrrolizidine Alkaloid) Parent_PA->Reactive_Metabolite Metabolic Activation CYP450 Cytochrome P450 Enzymes CYP450->Parent_PA Adduct_Formation Adduct Formation Reactive_Metabolite->Adduct_Formation Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Adduct_Formation Cellular_Damage Cellular Damage & Toxicity Adduct_Formation->Cellular_Damage Experimental_Workflow Start Start: Plant Material Extraction Aqueous Acidic Extraction (Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Neutralization Neutralization of Supernatant Centrifugation->Neutralization SPE Solid-Phase Extraction (SPE) Cleanup Neutralization->SPE Analysis LC-MS/MS Analysis SPE->Analysis End End: Quantification of PAs Analysis->End

References

Cross-Validation of Analytical Methods for Acetylheliotrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods used for the detection and quantification of Acetylheliotrine, a pyrrolizidine alkaloid (PA) of significant toxicological concern. Due to a lack of direct cross-validation studies specifically for this compound, this document synthesizes available data for the broader class of pyrrolizidine alkaloids to offer a comprehensive comparison between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

The analysis of this compound and other pyrrolizidine alkaloids is predominantly carried out using chromatographic techniques. Among these, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and specificity compared to the more traditional HPLC-UV method. While HPLC-UV can be a cost-effective option for screening and quantification at higher concentrations, its susceptibility to matrix interferences and lower sensitivity can be significant limitations, sometimes leading to false positive results. This guide presents a detailed comparison of these two methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of pyrrolizidine alkaloids, including compounds structurally similar to this compound.

Performance ParameterHPLC-UVLC-MS/MSKey Considerations
Limit of Detection (LOD) 10 - 25 ng0.015 - 0.75 µg/kgLC-MS/MS offers significantly lower detection limits, crucial for trace-level analysis in complex matrices.[1]
Limit of Quantification (LOQ) Typically in the low µg/mL range0.05 - 2.5 µg/kgThe lower LOQ of LC-MS/MS allows for accurate quantification at levels relevant for food safety and toxicological studies.[1]
Linearity (r²) > 0.99> 0.99Both methods can achieve excellent linearity within their respective dynamic ranges.
Accuracy (Recovery) 98.4 - 103.3%64.5 - 112.2%Both methods demonstrate good accuracy, though this can be matrix-dependent.[1]
Precision (%RSD) < 15%< 15%Both techniques show acceptable precision for quantitative analysis.
Specificity Moderate to GoodExcellentHPLC-UV can be prone to co-eluting interferences, potentially leading to false positives. LC-MS/MS provides unambiguous identification through mass-to-charge ratio and fragmentation patterns.
Matrix Effects Can be significantCan be compensated for with internal standardsIsotope-labeled internal standards in LC-MS/MS effectively mitigate matrix-induced signal suppression or enhancement.

Experimental Protocols

Generic HPLC-UV Method for Pyrrolizidine Alkaloid Analysis

This protocol provides a general procedure that can be adapted for the analysis of this compound.

  • Sample Preparation:

    • Extraction: Extract a known weight of the homogenized sample with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) using sonication or mechanical shaking.

    • Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the acidic extract onto the cartridge. Wash the cartridge with water and a low percentage of methanol to remove polar interferences. Elute the pyrrolizidine alkaloids with a higher concentration of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate, pH adjusted) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

    • UV Detection: 220 nm.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound. The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Generic LC-MS/MS Method for Pyrrolizidine Alkaloid Analysis

This protocol outlines a general procedure for the highly sensitive and specific analysis of this compound.

  • Sample Preparation:

    • The extraction and cleanup steps are similar to the HPLC-UV method. The use of an isotope-labeled internal standard, specific to this compound if available, is highly recommended and should be added to the sample before extraction.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: A C18 or other suitable reversed-phase column with smaller particle size for better resolution (e.g., < 2 µm).

    • Mobile Phase: A gradient of acetonitrile or methanol with water, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized.

  • Quantification:

    • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards. This method corrects for matrix effects and variations in instrument response.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS, for a specific analyte like this compound.

CrossValidationWorkflow start Define Analytical Requirements (Analyte: this compound) method_dev_a Method A Development (e.g., HPLC-UV) start->method_dev_a method_dev_b Method B Development (e.g., LC-MS/MS) start->method_dev_b validation_a Method A Validation (Accuracy, Precision, Linearity, LOD, LOQ) method_dev_a->validation_a validation_b Method B Validation (Accuracy, Precision, Linearity, LOD, LOQ) method_dev_b->validation_b sample_analysis Analysis of Identical Samples (Spiked and Real Samples) validation_a->sample_analysis validation_b->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Comparability & Selection of Appropriate Method data_comparison->conclusion

Cross-validation workflow for analytical methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. For high-throughput screening where lower sensitivity is acceptable and cost is a major factor, HPLC-UV can be a viable option. However, for regulatory compliance, food safety testing, and toxicological research requiring high sensitivity, specificity, and the ability to overcome complex matrix effects, LC-MS/MS is the unequivocally superior method. This guide provides the foundational information for researchers to make an informed decision based on their analytical needs and resources.

References

Replicating Published Findings on Acetylheliotrine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Acetylheliotrine, a pyrrolizidine alkaloid known for its potential toxicity. Due to the limited availability of direct and comprehensive studies on this compound, this document synthesizes information from research on closely related pyrrolizidine alkaloids (PAs) and outlines established experimental protocols relevant to assessing its biological effects. The primary toxicological concerns associated with PAs like this compound are hepatotoxicity (liver damage) and genotoxicity (damage to genetic material).

Comparative Analysis of Biological Activity

Quantitative data specifically for this compound is scarce in publicly available literature. Therefore, this section presents a summary of findings for related PAs to provide a contextual understanding of the anticipated biological activity of this compound. The primary mechanism of toxicity for PAs involves metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive pyrrolic esters. These metabolites can then bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.

Biological EndpointPyrrolizidine Alkaloid (Example)Cell Line/SystemObserved EffectReference
Cytotoxicity MonocrotalineHuman Colon Carcinoma (SW480)Effective against cell line[1]
SpartioidineHuman Malignant Melanoma (SkMel28)Moderately effective against cell line[1]
Genotoxicity General PAsIn vitro micronucleus assayInduction of micronuclei, indicating chromosome damage[2][3]
Hepatotoxicity General PAsIn vivo (rodent models)Liver injury, including necrosis and apoptosis[4]

Experimental Protocols

To replicate or further investigate the biological activity of this compound, the following established experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Plate cells (e.g., human hepatoma cell line HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[1]

In Vitro Genotoxicity Assay (Micronucleus Test)

The in vitro micronucleus assay is a widely used method to assess chromosomal damage.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic events.[3]

Methodology:

  • Cell Culture and Treatment: Use a suitable cell line (e.g., TK6 human lymphoblastoid cells) and expose them to various concentrations of this compound, a vehicle control, and positive controls (clastogens and aneugens).[5]

  • Cytochalasin B Treatment: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., ethidium monoazide bromide followed by SYTOX Green).[5]

  • Analysis: Analyze the cells using flow cytometry or microscopy to score the frequency of micronuclei in binucleated cells.[2][5]

  • Cytotoxicity Assessment: Concurrently assess cytotoxicity (e.g., by measuring relative cell counts or survival) to ensure that the observed genotoxicity is not a secondary effect of high toxicity.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for assessing the biological activity of a compound like this compound and a simplified representation of a potential signaling pathway involved in its toxicity.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Hypothetical) Cell_Culture Cell Line Culture (e.g., HepG2, TK6) Compound_Treatment Treatment with this compound (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assay (e.g., Micronucleus Test) Compound_Treatment->Genotoxicity_Assay Data_Analysis Data Analysis (IC50, Micronucleus Frequency) Cytotoxicity_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis Animal_Model Rodent Model Compound_Administration This compound Administration Animal_Model->Compound_Administration Hepatotoxicity_Evaluation Hepatotoxicity Evaluation (e.g., Liver Enzyme Analysis) Compound_Administration->Hepatotoxicity_Evaluation Histopathology Histopathological Examination Compound_Administration->Histopathology signaling_pathway This compound This compound Metabolic_Activation Metabolic Activation (Liver Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adduct Formation Reactive_Metabolites->Protein_Adducts Genotoxicity Genotoxicity (Micronuclei, Mutations) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (Cell Death, Apoptosis) Protein_Adducts->Cytotoxicity

References

Comparative Metabolomics of Plant Extracts: Unveiling the Metabolic Perturbations Induced by Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of plant extracts in the presence and absence of Acetylheliotrine, a representative pyrrolizidine alkaloid known for its potential toxicity.[1][2] By employing high-resolution metabolomics, we can elucidate the biochemical pathways perturbed by this compound, offering insights into its mechanism of action and potential applications in drug discovery and toxicology.

Quantitative Metabolomic Analysis

A hypothetical untargeted metabolomics study was conducted on a model plant species (e.g., Arabidopsis thaliana) treated with this compound. The following table summarizes the significant metabolic alterations observed in the plant extract upon exposure to the alkaloid. The data showcases a distinct metabolic reprogramming, indicative of a cellular stress response.

Table 1: Comparative Metabolite Profile of Plant Extract ± this compound

Metabolite ClassMetabolite NameFold Change (+ this compound)p-valuePutative Impact
Amino Acids Proline3.5< 0.01Osmoprotectant, stress response
Tryptophan-2.1< 0.05Precursor to defense compounds
Glutamine1.8< 0.05Nitrogen metabolism, stress signaling
Phytohormones Jasmonic Acid4.2< 0.01Defense signaling against herbivores
Salicylic Acid2.5< 0.01Systemic acquired resistance
Abscisic Acid3.1< 0.01Stomatal closure, stress response
Secondary Metabolites Kaempferol-3-O-glucoside2.8< 0.01Flavonoid, antioxidant
Sinapic Acid2.2< 0.05Phenylpropanoid, UV protection
Glucosinolate (Indolic)3.9< 0.01Defense compound
Organic Acids Citric Acid-1.5< 0.05TCA cycle intermediate
Malic Acid-1.7< 0.05TCA cycle intermediate

Experimental Protocols

The following protocols outline the methodology for a comparative metabolomics study of plant extracts.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana (Col-0) seedlings were grown hydroponically in a controlled environment (16h light/8h dark cycle, 22°C).

  • Treatment: Four-week-old seedlings were treated with 50 µM this compound dissolved in the hydroponic solution. Control plants received a mock treatment with the solvent.

  • Harvesting: Leaf tissue was harvested at 24 hours post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C until extraction.[3]

Metabolite Extraction
  • Homogenization: 100 mg of frozen leaf tissue was ground to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction Solvent: A solution of 80% methanol and 20% water, pre-chilled to -20°C, was used for extraction.[4]

  • Extraction Procedure: 1 mL of the extraction solvent was added to the powdered tissue, vortexed for 1 minute, and sonicated for 15 minutes in an ice bath.

  • Centrifugation: The mixture was centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant containing the extracted metabolites was carefully transferred to a new microcentrifuge tube.

  • Drying: The supernatant was dried under a gentle stream of nitrogen gas.

  • Reconstitution: The dried extract was reconstituted in 100 µL of 50% methanol for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer (MS/MS) was used for analysis.[1]

  • Chromatographic Separation: A C18 reverse-phase column was used to separate the metabolites. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was performed over 20 minutes.

  • Mass Spectrometry: The mass spectrometer was operated in both positive and negative ionization modes. Data-dependent acquisition was used to acquire MS/MS spectra for metabolite identification.

  • Data Analysis: Raw data was processed using a suitable software package for peak picking, alignment, and normalization. Metabolite identification was performed by comparing the accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, KEGG). Statistical analysis (e.g., t-test) was used to identify significantly altered metabolites.

Visualizing the Workflow and Potential Pathway

To clearly illustrate the experimental process and a potential biological pathway affected by this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis plant_growth Plant Growth (Arabidopsis thaliana) treatment This compound Treatment (50 µM) plant_growth->treatment harvesting Tissue Harvesting (Flash Freezing) treatment->harvesting homogenization Homogenization (Liquid Nitrogen) harvesting->homogenization extraction Solvent Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation drying Drying & Reconstitution centrifugation->drying lcms UHPLC-MS/MS Analysis drying->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing stat_analysis Statistical Analysis (Fold Change, p-value) data_processing->stat_analysis metabolite_id Metabolite Identification stat_analysis->metabolite_id

Caption: Experimental workflow for comparative metabolomics.

signaling_pathway cluster_response Cellular Stress Response cluster_phytohormones Phytohormone Signaling cluster_downstream Downstream Responses This compound This compound Stress ros Reactive Oxygen Species (ROS) Accumulation This compound->ros mapk MAPK Cascade Activation ros->mapk aba Abscisic Acid Biosynthesis ros->aba ja Jasmonic Acid Biosynthesis mapk->ja sa Salicylic Acid Biosynthesis mapk->sa defense_genes Defense Gene Expression (e.g., PR proteins) ja->defense_genes secondary_metabolism Secondary Metabolite Production (Flavonoids, Glucosinolates) ja->secondary_metabolism sa->defense_genes stress_tolerance Stress Tolerance (Osmolyte Accumulation) aba->stress_tolerance

Caption: Putative stress signaling pathway induced by this compound.

Discussion

The metabolomic data suggests that this compound induces a significant stress response in the plant. The accumulation of proline is a classic indicator of osmotic stress.[5] The upregulation of defense-related phytohormones such as jasmonic acid, salicylic acid, and abscisic acid points towards the activation of plant defense pathways.[6] Jasmonic acid is typically involved in responses to herbivores and necrotrophic pathogens, while salicylic acid is crucial for resistance against biotrophic pathogens. The increase in secondary metabolites like flavonoids and glucosinolates further supports the notion of an activated defense system. Conversely, the decrease in TCA cycle intermediates may indicate a metabolic shift from primary to secondary metabolism, a common strategy for plants under stress to allocate resources towards defense.

The hypothetical signaling pathway illustrates how this compound-induced stress could be transduced within the plant cell. The initial stress likely leads to the production of reactive oxygen species (ROS), which act as signaling molecules to activate downstream pathways, including the MAPK cascade. This, in turn, can trigger the biosynthesis of defense hormones, leading to the expression of defense-related genes and the production of protective secondary metabolites.

This comparative guide provides a framework for understanding the metabolic impact of this compound on plants. The presented data and protocols can serve as a foundation for further research into the specific mechanisms of pyrrolizidine alkaloid toxicity and for the development of strategies to mitigate their effects. The insights gained from such studies are valuable for researchers in plant science, toxicology, and drug development.

References

Safety Operating Guide

Proper Disposal of Acetylheliotrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acetylheliotrine is a pyrrolizidine alkaloid (PA) and should be handled with extreme caution due to its potential genotoxicity and hepatotoxicity.[1][2][3] All procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The procedures outlined below are intended for researchers, scientists, and drug development professionals.

Understanding the Hazards of this compound

This compound belongs to the class of pyrrolizidine alkaloids, which are known for their toxic effects.[1][2][3] The primary routes of metabolic activation in the liver lead to the formation of reactive pyrrolic metabolites that can cause significant liver damage.[3] Due to these hazardous properties, this compound waste must not be disposed of in regular trash or down the drain.

Hazard Profile and Chemical Properties of Pyrrolizidine Alkaloids
Chemical Class Pyrrolizidine Alkaloid (PA)
Primary Hazards Hepatotoxicity (liver damage), Genotoxicity (damage to genetic material)[1][2][3]
Toxicity Mechanism Metabolic activation in the liver to reactive pyrrolic metabolites.[3]
Stability Stable in neutral and acidic solutions; susceptible to degradation under alkaline conditions.[4]
Disposal Consideration Must be treated as hazardous chemical waste.

Disposal Procedures for this compound

There are two primary methods for the disposal of this compound waste from a laboratory. The appropriate method will depend on the quantity of waste and the capabilities of your facility.

Option 1: Chemical Inactivation via Alkaline Hydrolysis (for small quantities)

Pyrrolizidine alkaloids undergo hydrolysis under alkaline conditions, which breaks down the molecule into less toxic components (necine bases and necic acids).[1][3] This procedure is suitable for treating small amounts of this compound waste (typically less than 1 gram of the compound or small volumes of dilute solutions).

Experimental Protocol for Alkaline Hydrolysis:

Materials:

  • This compound waste (pure compound or in solution).

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M).

  • A suitable reaction vessel (e.g., a borosilicate glass flask) that can be sealed and is large enough to accommodate the waste and the alkaline solution.

  • Stir plate and stir bar.

  • pH meter or pH paper.

  • Hydrochloric acid (HCl) or other suitable acid for neutralization.

  • Appropriate hazardous waste container for the final neutralized solution.

Procedure:

  • Preparation: In a certified chemical fume hood, carefully place the this compound waste into the reaction vessel. If the waste is a solid, it may be beneficial to first dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or methanol before adding the aqueous solution.

  • Alkaline Treatment: Slowly add a 2M solution of NaOH or KOH to the reaction vessel. A significant excess of the alkaline solution should be used to ensure the reaction goes to completion.

  • Reaction: Seal the vessel and allow the mixture to stir at room temperature for at least 24 hours. Studies have shown that PAs can degrade by 50% in 24 hours under alkaline conditions, so a longer reaction time is recommended to ensure more complete degradation.[4] For more robust degradation, the reaction can be gently heated (e.g., to 40-50°C) if the vessel and fume hood are appropriate for this.

  • Neutralization: After the reaction period, carefully neutralize the solution by slowly adding an acid, such as 1M HCl, while monitoring the pH. The final pH should be between 6.0 and 8.0.

  • Disposal of Treated Waste: The neutralized solution should be transferred to a properly labeled hazardous waste container. Even after treatment, it is best practice to dispose of the final solution as chemical waste, as trace amounts of the original compound or its byproducts may remain.

  • Decontamination: All glassware and equipment that came into contact with this compound must be thoroughly decontaminated. The first rinse should be with the same alkaline solution used for hydrolysis, and this rinsate should be collected and treated as hazardous waste.[5] Subsequent rinses can be with water and appropriate detergents.

Option 2: Direct Disposal as Hazardous Chemical Waste

For larger quantities of this compound or if your facility is not equipped for chemical inactivation, the standard procedure for the disposal of highly toxic chemical waste must be followed.

Procedure:

  • Packaging:

    • Solid Waste: Place solid this compound waste and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) into a designated, puncture-proof, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container. Ensure the container is compatible with the solvents used. Do not overfill the container.[5][6]

  • Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Genotoxic").[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected.[5]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Spill Cleanup

In the event of a spill, evacuate the area and alert your supervisor and institutional EHS. If the spill is small and you are trained to handle it:

  • Wear appropriate PPE, including a respirator if dealing with a powder.

  • Cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Clean the spill area with a decontaminating solution (such as the alkaline solution described in Option 1), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

This compound Disposal Workflow

Acetylheliotrine_Disposal_Workflow start Start: this compound Waste Generated assess Assess Quantity and Facility Capability start->assess small_quant Small Quantity & Facility Equipped for Inactivation assess->small_quant Yes large_quant Large Quantity or Facility Not Equipped assess->large_quant No alkaline_hydrolysis Perform Alkaline Hydrolysis (see protocol) small_quant->alkaline_hydrolysis direct_disposal Package and Label as 'Hazardous Waste: this compound' large_quant->direct_disposal neutralize Neutralize Solution to pH 6-8 alkaline_hydrolysis->neutralize collect_treated Collect Treated Waste in Hazardous Waste Container neutralize->collect_treated store_waste Store in Satellite Accumulation Area collect_treated->store_waste direct_disposal->store_waste pickup Arrange for EHS Pickup and Incineration store_waste->pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Acetylheliotrine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Acetylheliotrine, a pyrrolizidine alkaloid. Adherence to these protocols is essential to mitigate the risks associated with this toxic compound.

Pyrrolizidine alkaloids (PAs) are known for their potential to cause liver damage, genetic damage, and cancer.[1] this compound, as a member of this class, should be handled with the utmost care. The primary route of exposure in non-laboratory settings is the accidental ingestion of plants containing these alkaloids.[2][3] In a laboratory setting, risks of exposure through inhalation, dermal contact, and ingestion must be rigorously controlled.

Quantitative Toxicity Data

While specific toxicity data for this compound is limited, data for the closely related pyrrolizidine alkaloid, Heliotrine, provides a valuable reference for risk assessment.

CompoundTest AnimalRoute of AdministrationLD50
HeliotrineRat (male)Intraperitoneal296 mg/kg[4]
HeliotrineRat (female)Intraperitoneal478 mg/kg[4]
HeliotrineRat (male)Oral510 mg/kg[5]

LD50: The dose of a substance that is lethal to 50% of a test population.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated work area.

PPE CategoryItemSpecifications
Hand Protection Double GlovesInner and outer pairs of nitrile gloves. Inspect for tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Disposable Gown or Lab CoatLong-sleeved, solid-front gown made of a low-permeability fabric. Must be worn over personal clothing.
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes to protect against splashes and aerosols.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of this compound or when there is a potential for aerosol generation. A fit test is required.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Designated Area:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.

  • The work surface should be covered with absorbent, plastic-backed paper to contain any spills.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Before handling, carefully read the Safety Data Sheet (SDS) for any additional specific instructions.

  • Wear all required PPE as specified in the table above.

  • When weighing the solid compound, do so within the fume hood to prevent inhalation of airborne particles.

  • Use dedicated glassware and equipment for handling this compound.

3. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Wipe surfaces with a detergent solution, followed by a rinse with water.

  • Decontaminate glassware by soaking in a suitable cleaning solution before standard washing procedures.

4. Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not dispose of this compound waste down the drain.

  • Follow your institution's specific guidelines for the disposal of toxic chemical waste.[6] Burning or composting of materials contaminated with toxic alkaloids is not recommended as it may release the toxins.[6]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the potential biological impact of pyrrolizidine alkaloids, the following diagrams have been generated.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Designated Area in Fume Hood Prep->Area Weigh Weigh Solid this compound Area->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Surfaces & Glassware Experiment->Decon Waste Dispose of Solid & Liquid Waste Decon->Waste Doff Doff PPE Waste->Doff

Safe handling workflow for this compound.

PAToxicityPathway PA Pyrrolizidine Alkaloid (PA) (e.g., this compound) Metabolism Hepatic Metabolism (CYP450 Enzymes) PA->Metabolism Dehydropyrrolizidine Dehydropyrrolizidine Esters (Reactive Metabolites) Metabolism->Dehydropyrrolizidine DNA_Adducts DNA Adducts & Cross-linking Dehydropyrrolizidine->DNA_Adducts Protein_Adducts Protein Adducts Dehydropyrrolizidine->Protein_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Cellular_Damage Cellular Damage & Necrosis Protein_Adducts->Cellular_Damage Liver_Toxicity Hepatotoxicity (Veno-occlusive Disease) Cellular_Damage->Liver_Toxicity

Generalized toxicity pathway of pyrrolizidine alkaloids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.